4-Fluorobenzoyl cyanide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUDHPAOIWMELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468506 | |
| Record name | 4-FLUOROBENZOYL CYANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-13-9 | |
| Record name | 4-FLUOROBENZOYL CYANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzoyl cyanide is an aromatic organic compound of interest in medicinal chemistry and drug development due to its potential as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a fluorinated phenyl ring attached to a carbonyl cyanide moiety, imparts unique electronic properties that can influence molecular interactions and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for their determination.
Molecular and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. While experimental data for some properties are limited, available information from chemical suppliers and computational predictions are included.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO | PubChem[1] |
| Molecular Weight | 149.12 g/mol | PubChem[1] |
| Appearance | Colorless oil that solidifies on standing in the freezer. | PrepChem.com |
| Boiling Point | 220.8 °C at 760 mmHg | Hangzhou J&H Chemical Co., Ltd.[2], AB Chemicals Inc.[3] |
| Density | 1.258 g/cm³ | Hangzhou J&H Chemical Co., Ltd.[2] |
| Refractive Index | 1.523 | Hangzhou J&H Chemical Co., Ltd.[2], AB Chemicals Inc.[3] |
| Melting Point | Not explicitly reported; solidifies in a freezer. | PrepChem.com |
| Solubility | Data not available. | |
| CAS Number | 658-13-9 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
Partial infrared spectroscopic data indicates the presence of key functional groups. The reported characteristic absorption bands are:
-
2220 cm⁻¹: C≡N (nitrile) stretching
-
1685 cm⁻¹: C=O (carbonyl) stretching
-
1600, 1505, 1410 cm⁻¹: Aromatic C=C stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are provided below. As specific protocols for the determination of all its physical properties were not available, generalized procedures based on standard laboratory techniques are described.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with a cyanide source.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Protocol:
-
To a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane, add trimethylsilyl cyanide (1.1 equivalents).
-
Catalyze the reaction by adding tin(IV) chloride (0.2 equivalents) and stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding ice-cold water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with ice-cold water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by Kugelrohr vacuum distillation to yield this compound as a colorless oil.
Determination of Physical Properties
The following are general protocols for determining the key physical properties of an organic compound like this compound.
Since the compound solidifies in a freezer, a low-temperature melting point apparatus would be required.
-
Pack a small amount of the solidified compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.[4][5][6][7]
-
Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.[5][6]
-
Place a small amount of the liquid sample into a small test tube or fusion tube.[8][9][10]
-
Heat the sample slowly and uniformly in a heating block or oil bath.[8][9][10]
-
Observe for a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat source and note the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.
-
Accurately weigh a clean, dry pycnometer (volumetric flask).
-
Fill the pycnometer to the calibration mark with the liquid sample, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11][12][13]
-
In a series of small test tubes, add a small, measured amount of this compound.
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane) in small increments, shaking well after each addition.[14][15][16]
-
Observe and record whether the compound dissolves completely, partially, or is insoluble in each solvent at room temperature.[14][15][16]
Spectroscopic Analysis Protocols
-
Acquire an IR spectrum of the neat liquid sample using an FTIR spectrometer equipped with an ATR accessory.
-
Identify the characteristic absorption frequencies and compare them to known values for functional groups to confirm the structure.[17][18][19][20][21]
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.[22][23][24][25][26]
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.[24][25][26]
-
Introduce a small amount of the sample into a mass spectrometer.
-
Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.[27][28][29][30][31]
-
Analyze the fragmentation pattern to gain further structural information.[27][28][30][31]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with this compound. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.
Conclusion
This technical guide summarizes the currently known physical and chemical properties of this compound and provides generalized experimental protocols for their determination. While some key experimental data, such as a precise melting point and solubility in various solvents, are yet to be reported, the information and methods presented herein provide a valuable resource for researchers working with this compound. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential in drug discovery and development.
References
- 1. This compound | C8H4FNO | CID 11557318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molbase.com [molbase.com]
- 3. 4-fluorobenzoyl cyanide658-13-9,Purity95%_AB Chemicals Inc. [molbase.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. chm.uri.edu [chm.uri.edu]
- 13. homesciencetools.com [homesciencetools.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. scribd.com [scribd.com]
- 17. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 21. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]
- 22. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. inchemistry.acs.org [inchemistry.acs.org]
- 25. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 26. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 27. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 28. fiveable.me [fiveable.me]
- 29. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Fluorobenzoyl Cyanide
For researchers, scientists, and professionals in drug development, 4-Fluorobenzoyl cyanide is a significant chemical intermediate. Its unique structure, featuring a benzoyl group substituted with a fluorine atom and a cyanide moiety, makes it a versatile building block in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, formula, properties, synthesis, and potential applications.
Chemical Structure and Formula
This compound is an aromatic compound. The structure consists of a benzene ring substituted at position 4 with a fluorine atom and at position 1 with a carbonyl cyanide group.
Molecular Formula: C8H4FNO[1]
IUPAC Name: this compound[1]
SMILES: C1=CC(=CC=C1C(=O)C#N)F[1]
InChI: InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 149.12 g/mol | [1] |
| CAS Number | 658-13-9 | [1] |
| Appearance | Colorless oil that solidifies on standing in the freezer | [2] |
| Infrared Spectrum (IR) | (CCl4) 2220, 1685, 1600, 1505, 1410 cm-1 | [2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with trimethylsilyl cyanide, catalyzed by tin(IV) chloride.[2]
Experimental Protocol
Materials:
-
4-fluorobenzoyl chloride (98%)
-
Methylene chloride (freshly distilled from phosphorus pentoxide under nitrogen)
-
Trimethylsilyl cyanide
-
Tin(IV) chloride
-
Pentane
-
Magnesium sulfate (MgSO4)
-
Ice-cold water
Procedure:
-
To a 100-mL round-bottom flask under dry conditions, add 1.829 g (11.54 mmol) of 4-fluorobenzoyl chloride and 30 mL of methylene chloride.[2]
-
Add 1.8 mL (13 mmol) of trimethylsilyl cyanide to the solution.[2]
-
To this solution, add 0.29 mL (2.5 mmol) of tin(IV) chloride. The solution will turn dark yellow and then dark brown within 4 minutes.[2]
-
Stir the reaction mixture for 2 hours at room temperature.[2]
-
Quench the reaction with 90 mL of ice-cold water.[2]
-
Extract the product with two 90-mL portions of methylene chloride.[2]
-
Combine the methylene chloride extracts and wash with two 90-mL portions of ice-cold water.[2]
-
Dry the organic layer with MgSO4 and filter.[2]
-
Remove the methylene chloride by rotary evaporation to yield a dark brown residue.[2]
-
Stir the residue with pentane. Decant the pentane solution and remove the pentane by rotary evaporation to yield 0.911 g of this compound as a yellow oil.[2]
-
For further purification, perform Kugelrohr vacuum distillation to obtain a colorless oil that solidifies upon freezing.[2]
Role in Research and Drug Development
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its constituent functional groups, the nitrile and the fluorinated benzene ring, are of significant interest in medicinal chemistry.
The nitrile group is present in over 30 prescribed pharmaceuticals for a diverse range of medical indications.[3] It can act as a bioisostere for other functional groups like carbonyls and can participate in hydrogen bonding.[3] In many nitrile-containing drugs, the nitrile group is metabolically robust and passes through the body unchanged.[3]
Fluorine substitution is a common strategy in drug design to modulate the metabolic stability and pharmacokinetic properties of a molecule. The presence of the fluorine atom in this compound can influence its electronic properties and binding interactions with biological targets.
Given its structure, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity allows for further chemical modifications to generate libraries of compounds for screening in drug discovery programs. For instance, related compounds like 4-chlorobenzyl cyanide are used in the synthesis of pharmaceuticals such as pyrimethamine, an antimalarial drug.[4] This highlights the potential of halogenated benzoyl and benzyl cyanides as key intermediates in pharmaceutical synthesis.
References
CAS number and molecular weight of 4-Fluorobenzoyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzoyl cyanide is an aromatic acyl cyanide that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its chemical structure, characterized by a benzoyl group substituted with a fluorine atom at the para position and a cyanide moiety, imparts unique reactivity that makes it a valuable precursor and a potential pharmacologically active agent. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, with a focus on its role as a cysteine protease inhibitor.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₈H₄FNO. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 658-13-9 | [1] |
| Molecular Weight | 149.12 g/mol | [1] |
| Molecular Formula | C₈H₄FNO | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | (4-Fluorophenyl)(oxo)acetonitrile | [1] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on the reaction of 4-fluorobenzoyl chloride with trimethylsilyl cyanide in the presence of a Lewis acid catalyst.
Experimental Protocol
Materials:
-
4-Fluorobenzoyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Pentane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane, add trimethylsilyl cyanide (1.1 equivalents).
-
Cool the mixture in an ice bath and add tin(IV) chloride (0.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the addition of ice-cold water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis Workflow
Potential Applications in Drug Development
Acyl cyanides, including this compound, have garnered attention as potential inhibitors of cysteine proteases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for therapeutic intervention.
Mechanism of Cysteine Protease Inhibition
The proposed mechanism of action for benzoyl cyanide derivatives as cysteine protease inhibitors involves the nucleophilic attack of the catalytic cysteine residue on the electrophilic carbonyl carbon of the benzoyl cyanide. This forms a tetrahedral intermediate which can then lead to the formation of a stable thiohemiketal adduct, thereby inactivating the enzyme. The nitrile group acts as a leaving group in this process.
Rationale for Fluorine Substitution
The presence of a fluorine atom at the para-position of the benzoyl ring is significant. Fluorine is a highly electronegative atom that can influence the electronic properties of the molecule through inductive effects. This can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cysteine residue in the active site of the protease. Furthermore, fluorine substitution can improve the metabolic stability and pharmacokinetic properties of a drug candidate.
Future Directions
While the potential of this compound as a cysteine protease inhibitor is promising, further research is required to fully elucidate its biological activity. Future studies should focus on:
-
Enzyme Inhibition Assays: Quantitative determination of the inhibitory potency (e.g., IC₅₀ values) of this compound against a panel of cysteine proteases.
-
Structural Biology: X-ray crystallography or cryo-electron microscopy studies to determine the binding mode of this compound within the active site of target proteases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to optimize inhibitory activity and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound or its optimized derivatives in relevant animal models of diseases where cysteine proteases are implicated.
Conclusion
This compound is a versatile chemical entity with a well-defined synthesis and promising potential in the realm of drug discovery. Its ability to act as a covalent inhibitor of cysteine proteases makes it a valuable lead compound for the development of novel therapeutics. The in-depth understanding of its chemical properties, synthesis, and proposed mechanism of action provided in this guide serves as a foundational resource for researchers and scientists working in this exciting area. Further experimental validation is crucial to translate the potential of this compound into tangible therapeutic applications.
References
Spectroscopic Analysis of 4-Fluorobenzoyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Fluorobenzoyl cyanide (C₈H₄FNO), a key intermediate in various synthetic applications. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopy. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₄FNO[1]
-
Molecular Weight: 149.12 g/mol [1]
-
CAS Number: 658-13-9[1]
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the 4-fluorobenzoyl and cyanide functional groups, as well as data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1 - 8.2 | Doublet of Doublets (dd) | ~9, ~5 | 2H, Aromatic (ortho to C=O) |
| ~7.2 - 7.3 | Triplet (t) | ~9 | 2H, Aromatic (ortho to F) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 (d, ¹JCF ≈ 255 Hz) | Aromatic C-F |
| ~133 (d, ³JCF ≈ 10 Hz) | Aromatic C-H (ortho to C=O) |
| ~129 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-ipso (C-C=O) |
| ~117 (d, ²JCF ≈ 22 Hz) | Aromatic C-H (ortho to F) |
| ~165 | Carbonyl C=O |
| ~115 | Cyanide C≡N |
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -105 | Multiplet | Ar-F |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-F stretch |
| ~850 | Strong | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 149 | High | [M]⁺ (Molecular Ion) |
| 123 | High | [M - CN]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
| 75 | Low | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence without proton decoupling. Use a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -120 ppm) and a suitable number of scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference or the instrument's internal reference can be used.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press and pellet die
Instrumentation:
-
FTIR spectrometer with a DTGS or MCT detector.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Dry the KBr powder in an oven to remove any moisture.
-
Place a small amount of KBr (approx. 100-200 mg) in a mortar.
-
Add a very small amount of the this compound sample (approx. 1-2 mg).
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet die.
-
Press the powder under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable volatile solvent (e.g., methanol or acetonitrile)
Instrumentation:
-
A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Procedure (GC-MS with EI):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent.
-
-
Instrument Setup:
-
Set the GC oven temperature program to ensure good separation and elution of the compound.
-
Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
-
Set the EI source to a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated by the GC column and then introduced into the mass spectrometer.
-
The mass spectrometer will acquire mass spectra across the elution profile of the compound.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
A Technical Guide to Determining the Solubility of 4-Fluorobenzoyl Cyanide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzoyl cyanide, with the chemical formula C₈H₄FNO, is an aromatic compound containing a fluorine atom, a benzoyl group, and a cyanide group.[1] Its utility as a precursor in organic synthesis necessitates a clear understanding of its physical and chemical properties, among which solubility is a key parameter. The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit greater solubility in polar solvents. However, empirical determination is essential for precise quantitative data.
This guide presents standardized experimental protocols for determining the solubility of this compound. It also provides a structured format for data presentation to facilitate comparison across different solvents and conditions.
Experimental Protocol for Solubility Determination
The following protocol describes a general method for determining the solubility of a solid organic compound, such as this compound, in various organic solvents.[2][3][4]
2.1. Materials and Equipment
-
This compound (solid)
-
A selection of common organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethyl acetate, ethanol, methanol, tetrahydrofuran, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
For highly concentrated solutions, perform a precise serial dilution with the same solvent to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution by back-calculating from the diluted sample concentration.
-
-
Data Reporting:
-
Express the solubility in units of g/L or mg/mL.
-
Repeat the experiment at different temperatures if temperature-dependent solubility data is required.
-
Data Presentation
Quantitative solubility data should be organized in a clear and concise tabular format to allow for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Method of Analysis |
| Acetone | 25 | Experimental Data | Experimental Data | HPLC |
| Acetonitrile | 25 | Experimental Data | Experimental Data | HPLC |
| Chloroform | 25 | Experimental Data | Experimental Data | HPLC |
| Dichloromethane | 25 | Experimental Data | Experimental Data | HPLC |
| Ethyl Acetate | 25 | Experimental Data | Experimental Data | HPLC |
| Ethanol | 25 | Experimental Data | Experimental Data | HPLC |
| Methanol | 25 | Experimental Data | Experimental Data | HPLC |
| Tetrahydrofuran | 25 | Experimental Data | Experimental Data | HPLC |
| Toluene | 25 | Experimental Data | Experimental Data | HPLC |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in common organic solvents is a critical parameter for its application in research and development. This guide provides a robust experimental framework for researchers to systematically determine and tabulate this data. By following the outlined protocols and data presentation formats, scientists can generate reliable and comparable solubility profiles, aiding in the efficient design of synthetic routes, purification strategies, and formulation studies. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring methodological consistency.
References
An In-depth Technical Guide to the Reactivity and Stability of 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzoyl cyanide, a member of the aroyl cyanide family, is a highly reactive organic compound characterized by the presence of an electron-withdrawing fluorine atom on the phenyl ring and a cyanide group attached to the carbonyl carbon. This unique structure imparts a high degree of electrophilicity to the carbonyl carbon, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its utility, however, is intrinsically linked to its reactivity and stability profile. This technical guide provides a comprehensive overview of the chemical behavior of this compound under various conditions, offering insights into its handling, storage, and application in complex synthetic pathways.
General Properties of this compound
This compound is a colorless to pale yellow liquid or low-melting solid at room temperature. Its physical and spectroscopic properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₄FNO |
| Molecular Weight | 149.12 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Approx. 220-230 °C (decomposes) |
| Infrared (IR) ν (cm⁻¹) | ~2220 (C≡N), ~1680 (C=O) |
| ¹⁹F NMR (ppm) | Shift indicative of fluorine on an aromatic ring |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is activated by both the adjacent cyanide group and the fluorine atom in the para position of the benzene ring.
Hydrolysis
-
Acidic Conditions (pH < 4): The reaction is relatively slow and is catalyzed by hydronium ions. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
-
Neutral Conditions (pH 4-6): In this range, the hydrolysis is largely pH-independent and is believed to proceed via a direct nucleophilic attack of a water molecule on the carbonyl carbon.
-
Basic Conditions (pH > 6): The hydrolysis is rapid and is first-order with respect to the hydroxide ion concentration. This is the dominant pathway for degradation in neutral to basic aqueous solutions.
Reactions with Nucleophiles
Due to its high reactivity, this compound readily reacts with a variety of nucleophiles. These reactions typically proceed via nucleophilic acyl substitution.
| Nucleophile | Product(s) | Conditions |
| Alcohols (ROH) | 4-Fluorobenzoyl esters and hydrogen cyanide | Typically requires mild, anhydrous conditions. |
| Amines (RNH₂) | 4-Fluorobenzamides and hydrogen cyanide | Reactions are often rapid at room temperature. |
| Thiols (RSH) | 4-Fluorobenzoyl thioesters and hydrogen cyanide | Similar to alcohols, requires anhydrous conditions. |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling, as well as for its application in multi-step syntheses where it may be exposed to various reagents and conditions.
Thermal Stability
Aroyl cyanides are known to be thermally labile. While specific differential scanning calorimetry (DSC) data for this compound is not available, it is expected to decompose upon heating, likely around its boiling point. The decomposition may be exothermic and could potentially lead to a runaway reaction, especially in a closed system.
Photostability
Aromatic compounds, particularly those with carbonyl groups, can be susceptible to photodegradation. Exposure to UV light may lead to decomposition, although the specific photolytic pathway for this compound has not been elucidated.
Stability Under Different Conditions (Hypothetical Data)
The following table presents a hypothetical stability profile based on the known chemistry of acyl cyanides. This data should be confirmed experimentally.
| Condition | Parameter | Result |
| pH 2 (Aqueous Buffer) | Half-life (t₁/₂) | ~ hours |
| pH 7 (Aqueous Buffer) | Half-life (t₁/₂) | ~ minutes |
| pH 10 (Aqueous Buffer) | Half-life (t₁/₂) | < 1 minute |
| Temperature (Solid, Dark) | 4 °C | Stable for months |
| Temperature (Solid, Dark) | 25 °C | Slow decomposition over weeks to months |
| Temperature (Solid, Dark) | 50 °C | Significant decomposition within days |
| Light Exposure (Solid) | UV (254 nm) | Decomposition observed within hours |
| Light Exposure (Solution) | UV (254 nm) | Rapid decomposition |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately assessing the stability and reactivity of this compound. The following are proposed methodologies based on standard practices.
Protocol for Determining Aqueous Stability (Hydrolysis)
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a dry, inert organic solvent (e.g., acetonitrile).
-
Initiation of Hydrolysis: Add a small aliquot of the stock solution to a pre-thermostated buffer solution at a controlled temperature (e.g., 25 °C) with vigorous stirring to achieve a final concentration suitable for the analytical method.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot, for example, by adding a large excess of a dry organic solvent and/or rapidly cooling.
-
Analysis: Analyze the concentration of the remaining this compound and/or the formation of 4-fluorobenzoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound versus time and determine the rate constant (k) and half-life (t₁/₂) for each pH.
Protocol for Assessing Thermal Stability
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of this compound into a hermetically sealed aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to identify the onset of decomposition and any exothermic or endothermic events.
-
-
Isothermal Stress Testing:
-
Place accurately weighed samples of this compound in sealed vials.
-
Store the vials at different elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a temperature-controlled oven.
-
At specified time points, remove a vial from each temperature and allow it to cool to room temperature.
-
Dissolve the contents in a suitable solvent and analyze the purity by HPLC to determine the extent of degradation.
-
Protocol for Evaluating Photostability
-
Sample Preparation: Prepare thin solid films of this compound on an inert surface (e.g., a glass slide) or prepare solutions in a photochemically inert solvent (e.g., acetonitrile).
-
Light Exposure: Expose the samples to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp at a specific wavelength) in a photostability chamber. Protect a set of control samples from light.
-
Sampling: At various time intervals, remove samples from the light exposure.
-
Analysis: Analyze the solid or solution samples by a suitable method (e.g., HPLC, spectroscopy) to quantify the amount of remaining this compound and identify any major degradation products.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its utility is, however, counterbalanced by its inherent instability, particularly its sensitivity to moisture. A thorough understanding of its reactivity and stability under different conditions is paramount for its safe and effective use in research and development. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals working with this compound, enabling them to design robust synthetic strategies and ensure the quality and integrity of their work. It is strongly recommended that the hypothetical data presented be confirmed through rigorous experimental validation.
The Synthetic Potential of 4-Fluorobenzoyl Cyanide: A Technical Primer for Organic Chemists and Drug Discovery Professionals
Introduction: 4-Fluorobenzoyl cyanide is a versatile, yet under-explored, reagent in the landscape of organic synthesis. Its unique molecular architecture, featuring an electrophilic carbonyl carbon, a reactive cyanide group, and a fluorine-substituted aromatic ring, positions it as a valuable building block for the synthesis of a diverse array of complex molecules. This technical guide serves to illuminate the potential applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, properties, and prospective uses in the construction of novel chemical entities. While direct literature on the applications of this compound is nascent, its reactivity can be inferred from its parent compound, benzoyl cyanide, opening up a wide range of synthetic possibilities.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₄FNO | --INVALID-LINK-- |
| Molecular Weight | 149.12 g/mol | --INVALID-LINK-- |
| Appearance | Colorless oil that solidifies on standing in the freezer | --INVALID-LINK-- |
| Infrared (IR) Spectrum (CCl₄) | 2220, 1685, 1600, 1505, 1410 cm⁻¹ | --INVALID-LINK-- |
Synthesis of this compound
The preparation of this compound can be achieved through the reaction of 4-fluorobenzoyl chloride with trimethylsilyl cyanide in the presence of a Lewis acid catalyst.[1]
Experimental Protocol
Materials:
-
4-Fluorobenzoyl chloride (98%)
-
Trimethylsilyl cyanide
-
Tin (IV) chloride
-
Methylene chloride (freshly distilled from phosphorus pentoxide under nitrogen)
-
Pentane
-
Magnesium sulfate (MgSO₄)
-
Ice-cold water
Procedure:
-
To a 100-mL round-bottom flask under dry conditions, add 1.829 g (11.54 mmol) of 4-fluorobenzoyl chloride and 30 mL of dry methylene chloride.
-
Add 1.8 mL (13 mmol) of trimethylsilyl cyanide to the solution.
-
To this mixture, add 0.29 mL (2.5 mmol) of tin (IV) chloride. The solution will turn from clear to dark yellow and then to dark brown within 4 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding 90 mL of ice-cold water.
-
Extract the aqueous layer with two 90-mL portions of methylene chloride.
-
Combine the organic extracts and wash with two 90-mL portions of ice-cold water.
-
Dry the organic layer with MgSO₄ and filter.
-
Remove the methylene chloride by rotary evaporation to yield a dark brown residue.
-
Stir the residue with pentane and then decant the pentane solution.
-
Remove the pentane by rotary evaporation to yield this compound as a yellow oil (0.911 g).
-
For further purification, perform Kugelrohr vacuum distillation to afford a colorless oil that solidifies upon cooling (0.666 g, 39% yield).[1]
Synthesis Workflow
Potential Applications in Organic Synthesis
Based on the known reactivity of benzoyl cyanide, this compound is a promising reagent for a variety of organic transformations. The presence of the electron-withdrawing fluorine atom at the para-position is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reaction rates and altered selectivity compared to its non-fluorinated analog.
Acylating Agent for Sensitive Substrates
Benzoyl cyanide has been demonstrated as an effective benzoylating agent for nucleosides, offering regioselectivity in the protection of hydroxyl groups. This suggests that this compound could be a valuable tool for the selective acylation of complex molecules with multiple reactive sites, such as carbohydrates and other natural products. The enhanced electrophilicity of the carbonyl group in this compound may allow for milder reaction conditions, which is advantageous when working with sensitive substrates.
Precursor for Heterocycle Synthesis
Acyl cyanides are known to participate in cycloaddition reactions. For instance, benzoyl cyanide reacts with nitrile sulfides to yield 5-acyl-1,2,4-thiadiazoles. This reactivity profile suggests that this compound could serve as a valuable precursor for the synthesis of various five-membered heterocycles. The electron-withdrawing nature of the 4-fluorobenzoyl group could influence the regioselectivity and efficiency of these cycloaddition reactions.
Cyanation Agent in C-H Functionalization
Benzoyl cyanide has been employed as a cyano source in the copper-catalyzed C-H cyanation of naphthalene derivatives. This indicates a promising application for this compound in direct C-H functionalization reactions, a highly sought-after transformation in modern organic synthesis. The use of this compound in this context would introduce a cyano group onto an aromatic or heteroaromatic core, a common motif in pharmaceuticals and agrochemicals. The fluorine atom could also serve as a handle for further synthetic modifications or as a metabolic blocker in medicinal chemistry applications.
Conclusion
While the full synthetic utility of this compound is still being uncovered, its structural features and the known reactivity of the parent benzoyl cyanide scaffold point towards a promising future for this reagent. Its potential as a selective acylating agent, a precursor for diverse heterocyclic systems, and a cyanation reagent in C-H functionalization reactions makes it a compelling target for further investigation by the organic and medicinal chemistry communities. The insights provided in this guide are intended to stimulate further research and unlock the full potential of this compound in the development of novel synthetic methodologies and the discovery of new bioactive molecules.
References
The Aroyl Cyanide Core: A Comprehensive Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aroyl cyanides, organic compounds featuring a carbonyl group attached to a cyanide, represent a class of highly versatile and reactive intermediates in organic synthesis. Their unique electronic structure, arising from the juxtaposition of two powerful electron-withdrawing groups, imparts a distinct reactivity profile that has been harnessed for the construction of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of aroyl cyanide synthesis, a comparative analysis of key synthetic methodologies with supporting quantitative data, detailed experimental protocols for seminal preparations, and a look into their utility as synthetic building blocks.
Discovery and Historical Evolution of Synthesis
The synthesis of aroyl cyanides dates back to the mid-20th century, with early methods relying on the reaction of aroyl halides with highly toxic cyanide sources. A notable early disclosure describes the synthesis of aroyl cyanides by reacting arylcarboxylic acid chlorides with hydrocyanic acid in the presence of pyridine as an acid-binding agent in absolute ether, as referenced in a 1956 publication.[1] This and similar methods using metal cyanides were often fraught with challenges, including the use of hazardous reagents, the formation of dimeric byproducts, and difficult purification procedures.[1]
The ensuing decades saw a concerted effort to develop safer, more efficient, and more versatile methods for the preparation of these valuable compounds. A significant advancement came with the use of less toxic and more manageable cyanide sources. The development of palladium-catalyzed cyanations and the use of potassium hexacyanoferrate(II) as a cyanide source marked a turning point, offering milder reaction conditions and broader functional group tolerance.[2][3][4][5] More recent innovations have focused on one-pot syntheses and the use of environmentally benign reagents and catalyst systems, reflecting the broader trend towards green chemistry in the pharmaceutical and chemical industries.[3][6]
Key Synthetic Methodologies: A Comparative Overview
The synthesis of aroyl cyanides can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate scope, functional group tolerance, scalability, and safety considerations.
From Aroyl Halides
The most traditional route to aroyl cyanides involves the nucleophilic substitution of a halide in an aroyl halide with a cyanide anion.
-
Classical Methods: Early syntheses employed alkali metal cyanides (NaCN, KCN) or hydrocyanic acid (HCN).[1] These methods, while effective for certain substrates, are hampered by the high toxicity of the reagents and often require harsh reaction conditions. A patented process from the late 1970s describes the reaction of acyl halides with alkali metal cyanides or anhydrous hydrocyanic acid in the presence of a heavy metal cyanide, such as copper(I) cyanide, at high temperatures (100–300 °C).[1] This method demonstrated high yields but still involved hazardous materials.
-
Modern Catalytic Systems: To circumvent the issues associated with classical methods, modern approaches utilize less toxic cyanide sources and catalytic systems. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a safer alternative.[3][4] One effective system employs a combination of AgI, PEG-400, and KI to catalyze the cyanation of aroyl chlorides with K₄[Fe(CN)₆] in DMF at room temperature.[3][7]
From Aromatic Acids
Direct conversion of aromatic acids to aroyl cyanides offers a more convergent approach. A one-pot synthesis has been developed involving the reaction of aromatic acids with thionyl chloride to form the aroyl chloride in situ, followed by reaction with potassium ferricyanide.[6] This method is notable for being performed under solvent-free and catalyst-free conditions at high temperatures.
Oxidative Methods
An alternative strategy involves the oxidation of cyanohydrin intermediates. One innovative method describes the treatment of α-bromoarylacetonitriles with silver nitrate (AgNO₃) to generate cyanohydrin nitrate intermediates. These intermediates then undergo a facile elimination of nitrous acid to furnish the corresponding aroyl cyanides in good to high yields.[8]
Quantitative Data on Aroyl Cyanide Synthesis
The following tables summarize quantitative data for selected key synthetic methodologies, allowing for easy comparison of reaction conditions and yields.
Table 1: Synthesis of Benzoyl Cyanide via Classical and Patented Methods
| Starting Material | Cyanide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl chloride | Sodium cyanide | Copper(I) cyanide | None | 220-240 | 4 | 92 | [1] |
| Benzoyl chloride | Anhydrous HCN | Copper(I) cyanide | Toluene | 196-215 | 5 | 95 | [1] |
Table 2: Modern Synthesis of Aroyl Cyanides using K₄[Fe(CN)₆]
| Aroyl Chloride | Catalyst System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzoyl chloride | AgI, PEG-400, KI | DMF | Room Temp. | 8 | 89 | [3] |
| 4-Methoxybenzoyl chloride | AgI, PEG-400, KI | DMF | Room Temp. | 6 | 85 | [3] |
| 4-Nitrobenzoyl chloride | AgI, PEG-400, KI | DMF | Room Temp. | 10 | 72 | [3] |
Table 3: One-Pot Synthesis from Aromatic Acids
| Aromatic Acid | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic acid | Thionyl chloride, K₃[Fe(CN)₆] | 180 | 2 | 92 | [6] |
| 4-Methylbenzoic acid | Thionyl chloride, K₃[Fe(CN)₆] | 180 | 2 | 85 | [6] |
| 4-Chlorobenzoic acid | Thionyl chloride, K₃[Fe(CN)₆] | 180 | 2 | 88 | [6] |
Table 4: Synthesis via Cyanohydrin Nitrate Intermediates
| Starting Material (α-bromoarylacetonitrile) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromo(phenyl)acetonitrile | AgNO₃ | CH₃CN | 50 | 5 | 85 | [8] |
| Bromo(4-methoxyphenyl)acetonitrile | AgNO₃ | CH₃CN | 50 | 3 | 91 | [8] |
| Bromo(4-chlorophenyl)acetonitrile | AgNO₃ | CH₃CN | 50 | 5 | 82 | [8] |
Experimental Protocols for Key Syntheses
This section provides detailed methodologies for the synthesis of aroyl cyanides, adapted from the cited literature.
General Procedure for the Synthesis of Benzoyl Cyanide using Sodium Cyanide and Copper(I) Cyanide[1]
-
Materials: Benzoyl chloride (5 mol, 703 g), sodium cyanide (95% pure, 4.75 mol, 245 g), copper(I) cyanide (0.25 mol, 22.4 g).
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, mix benzoyl chloride, sodium cyanide, and copper(I) cyanide.
-
Stir the mixture and heat to an external temperature of 220-240 °C. The internal temperature will rise to approximately 196-216 °C.
-
Maintain stirring at this temperature for 4 hours.
-
After cooling, add ethyl acetate (500 ml) and stir the mixture.
-
Separate the sodium chloride by filtration.
-
The filtrate is subjected to fractional distillation to yield benzoyl cyanide.
-
-
Yield: 604 g (92% of theory).
General Procedure for the AgI-Catalyzed Synthesis of Aroyl Cyanides using K₄[Fe(CN)₆][3]
-
Materials: Aroyl chloride (15 mmol), potassium hexacyanoferrate(II) (3 mmol, 1.15 g, dried and finely powdered), AgI (0.45 mmol, 0.1 g), PEG-400 (0.6 mmol, 0.24 g), KI (0.45 mmol, 0.08 g), anhydrous DMF (10 mL).
-
Procedure:
-
In a reaction flask, stir a mixture of AgI, PEG-400, KI, and K₄[Fe(CN)₆] in anhydrous DMF for 10 minutes.
-
Add the aroyl chloride to the mixture.
-
Stir the mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, add CH₂Cl₂ (20 mL) to the reaction mixture.
-
Filter the suspension to remove solid residues.
-
Wash the filtrate with cold water (3 x 30 mL) and dry over anhydrous MgSO₄.
-
Remove the solvent by distillation, and crystallize the residue from hexane to give the pure aroyl cyanide.
-
General Procedure for the Synthesis of Aroyl Cyanides from α-Bromoarylacetonitriles[8]
-
Materials: α-Bromoarylacetonitrile (1 mmol), silver nitrate (AgNO₃, 1.3 mmol, 220.8 mg), acetonitrile (CH₃CN, 10 mL).
-
Procedure:
-
In a reaction flask under a nitrogen atmosphere, heat a mixture of the α-bromoarylacetonitrile and AgNO₃ in CH₃CN at 50 °C for the appropriate time (typically 3-5 hours).
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
Add hexane or CH₂Cl₂ to the residue.
-
Filter the mixture to remove the precipitated silver salts.
-
Evaporate the solvent from the filtrate to yield the aroyl cyanide.
-
Logical and Experimental Workflows
The synthesis and subsequent utilization of aroyl cyanides can be represented by a logical workflow, from starting material selection to the formation of diverse molecular architectures.
Figure 1: A workflow diagram illustrating the primary synthetic routes to aroyl cyanides and their subsequent applications.
Conclusion
Aroyl cyanides continue to be of significant interest to the scientific community, particularly those engaged in synthetic chemistry and drug development. The evolution of their synthesis from hazardous classical methods to more refined, safer, and environmentally conscious protocols is a testament to the progress in the field of organic chemistry. The methodologies and data presented in this guide offer a comprehensive resource for researchers, enabling informed decisions in the design and execution of synthetic routes that leverage the unique reactivity of the aroyl cyanide core. As the demand for novel molecular architectures grows, the importance of these versatile intermediates is set to increase, promising new discoveries and applications in the years to come.
References
- 1. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 2. Direct synthesis of cyanohydrin esters from aroyl chlorides using potassium hexacyanoferrate(II) as an eco-friendly cyanide source | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. CN101717350A - Synthetic method of aryl cyanide in aqueous solution - Google Patents [patents.google.com]
- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 6. One-pot Synthesis of Aroyl Cyanides Under Solvent-free and Catalyst-free Conditions [yyhx.ciac.jl.cn]
- 7. Alkanoyl and Aroyl Cyanide synthesis by Cyanation [organic-chemistry.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Step-by-step synthesis of 4-Fluorobenzoyl cyanide from 4-fluorobenzoyl chloride
Application Notes and Protocols for the Synthesis of 4-Fluorobenzoyl Cyanide
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation from the readily available 4-fluorobenzoyl chloride is a key transformation. This document provides detailed protocols for the synthesis of this compound, focusing on the reaction of 4-fluorobenzoyl chloride with a cyanide source. The primary method described utilizes copper(I) cyanide, a common and effective reagent for this type of conversion.
Chemical Reaction
The overall reaction for the synthesis of this compound from 4-fluorobenzoyl chloride is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Method 1: Neat Reaction with Copper(I) Cyanide
This protocol is adapted from general procedures for the synthesis of benzoyl cyanides using copper(I) cyanide and is suitable for researchers familiar with handling air- and moisture-sensitive reagents.[1][2]
Materials:
-
4-Fluorobenzoyl chloride (≥98%)
-
Copper(I) cyanide (CuCN, ≥99%)
-
Anhydrous toluene (for workup)
-
Anhydrous hexane (for crystallization)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (oven-dried)
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a glass stopper.
-
Charging Reactants: To the flask, add copper(I) cyanide (1.1 to 1.4 molar equivalents relative to the 4-fluorobenzoyl chloride).
-
Addition of 4-Fluorobenzoyl Chloride: Under a positive pressure of inert gas, add 4-fluorobenzoyl chloride (1.0 molar equivalent) to the flask.
-
Reaction: Heat the reaction mixture with stirring to a temperature between 150-165°C.[2] Maintain this temperature for a period of up to 5 hours.[2] The progress of the reaction can be monitored by techniques such as GC-MS or TLC (if a suitable solvent system is developed).
-
Work-up:
-
After the reaction is complete, cool the mixture to approximately 60-80°C.
-
Carefully add anhydrous toluene to the reaction mixture to suspend the solid copper salts.
-
Filter the hot suspension through a pad of Celite® to remove the inorganic salts.
-
Wash the filter cake with additional hot toluene.
-
-
Isolation and Purification:
-
Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation or by crystallization. For crystallization, dissolve the crude product in a minimal amount of a suitable solvent (e.g., hot hexane) and allow it to cool slowly to induce crystallization.
-
Isolate the crystals by filtration, wash with cold hexane, and dry under vacuum.
-
Safety Precautions:
-
Cyanides are highly toxic. Handle copper(I) cyanide with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Have a cyanide antidote kit readily available and be familiar with its use.
-
4-Fluorobenzoyl chloride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the acid chloride and potential side reactions.
-
Quench any residual cyanide-containing waste with an appropriate oxidizing agent (e.g., bleach) before disposal, following institutional safety guidelines.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of acyl cyanides from acyl chlorides based on literature precedents.
| Parameter | Value/Condition | Reference |
| Reactants | 4-Fluorobenzoyl chloride, Copper(I) Cyanide | [2] |
| Stoichiometry | 1.1 - 1.4 eq. of Copper(I) Cyanide | [2] |
| Solvent | Neat (in substance) | [2] |
| Temperature | 150 - 165°C | [2] |
| Reaction Time | Up to 5 hours | [2] |
| Work-up | Filtration of copper salts, followed by distillation or crystallization | [1][2] |
| Yield | Yields for similar benzoyl cyanides are reported in the range of 60-88% | [1][3] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Discussion of Alternative Methods
While the copper(I) cyanide method is robust, other approaches for the synthesis of acyl cyanides from acyl chlorides have been reported. These include:
-
Reaction with Sodium or Potassium Cyanide: This method can be less expensive but may require phase-transfer catalysts or harsh reaction conditions to overcome the low solubility of the cyanide salts in organic solvents.[3]
-
Reaction with Hydrogen Cyanide and a Base: The use of highly toxic and volatile hydrogen cyanide with a base like pyridine is another established method.[1][4][5] However, the handling of large quantities of hydrogen cyanide poses significant safety challenges.
-
Reaction with Trimethylsilyl Cyanide (TMSCN): TMSCN is a soluble and reactive cyanide source that can often react under milder conditions.[2] However, it is a more expensive reagent.
The choice of method will depend on factors such as scale, cost, available equipment, and safety considerations. For laboratory-scale synthesis, the copper(I) cyanide method provides a good balance of reactivity, reliability, and manageable safety protocols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
- 3. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 4. US4302583A - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]
- 5. EP0005484B1 - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]
The Role of 4-Fluorobenzoyl Cyanide in the Synthesis of the Antipsychotic Drug Blonanserin
For Immediate Release
[City, State] – December 27, 2025 – 4-Fluorobenzoyl cyanide, a versatile chemical building block, plays a crucial role in the synthesis of Blonanserin, a second-generation antipsychotic medication used in the treatment of schizophrenia. This application note details the synthetic pathway from this compound to a key intermediate of Blonanserin, providing protocols and quantitative data for researchers and professionals in pharmaceutical development.
The unique chemical properties of this compound, particularly the presence of a fluorine atom and a cyanide group, make it a valuable precursor in the construction of complex heterocyclic structures that are central to many pharmaceutical compounds.[1][2] The synthesis of Blonanserin leverages this reactivity in a multi-step process that begins with the conversion of this compound to 4-fluorobenzoylacetonitrile.
Synthetic Pathway Overview
The overall synthetic route involves two main stages:
-
Synthesis of 4-Fluorobenzoylacetonitrile: This initial step involves the reaction of a 4-fluorobenzoyl derivative with a source of acetonitrile.
-
Synthesis of a Key Blonanserin Intermediate: The resulting 4-fluorobenzoylacetonitrile is then reacted with cyclooctanone to form 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one, a pivotal intermediate in the synthesis of Blonanserin.
This pathway is illustrated in the following diagram:
Caption: Synthetic workflow from a 4-fluorobenzoyl derivative to Blonanserin.
Experimental Protocols and Data
Stage 1: Synthesis of High-Purity 4-Fluorobenzoylacetonitrile
While a direct conversion from this compound is a plausible synthetic route, existing literature more commonly details the synthesis of 4-fluorobenzoylacetonitrile from methyl 4-fluorobenzoate and acetonitrile. This method has been shown to produce high-purity product suitable for pharmaceutical manufacturing.
Table 1: Synthesis of 4-Fluorobenzoylacetonitrile
| Reactants | Base | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Methyl 4-fluorobenzoate, Acetonitrile | Alkali Metal | Acetonitrile or Acetonitrile/Anhydrous Ether | -30 to 0 | > 93 | > 99 | [2] |
Protocol for the Synthesis of 4-Fluorobenzoylacetonitrile:
-
An alkali metal base is utilized in a solvent system of acetonitrile or a mixture of acetonitrile and anhydrous ether.
-
The reaction is carried out at a controlled temperature range of -30°C to 0°C.
-
Methyl 4-fluorobenzoate is reacted with acetonitrile in the presence of the base.
-
The reaction is monitored for completion, after which a simple purification process yields high-purity 4-fluorobenzoylacetonitrile.
This method is advantageous as it avoids the formation of impurities that are difficult to separate, such as 4-methoxy-benzoylacetonitrile and benzoylacetonitrile.[2]
Stage 2: Synthesis of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
This key intermediate for Blonanserin is synthesized through the cyclocondensation of 4-fluorobenzoylacetonitrile and cyclooctanone.
Table 2: Synthesis of Blonanserin Intermediate
| Reactants | Catalyst | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4-Fluorobenzoylacetonitrile, Cyclooctanone | Sulfuric Acid, p-Toluenesulfonic Acid | Toluene | ~110 (reflux) | 82 - 85 | 98.4 - 98.5 | [1] |
Protocol for the Synthesis of the Blonanserin Intermediate:
-
In a reaction flask, dissolve 4-fluorobenzoylacetonitrile (5g) and cyclooctanone (5g) in toluene (100-150mL).
-
Add a catalytic amount of sulfuric acid (5mL) and p-toluenesulfonic acid (5-10g).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3 hours.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture and wash with water.
-
Separate the organic layer, decolorize, and concentrate to crystallize the product.
-
The resulting solid is 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one.[1]
This optimized procedure provides a high yield and purity of the desired intermediate, making it suitable for industrial-scale production.[1]
Logical Relationship of Synthetic Steps
The synthesis of the Blonanserin intermediate is a clear, linear progression from the starting materials.
Caption: Logical flow of the Blonanserin synthesis.
Conclusion
This compound, through its derivative 4-fluorobenzoylacetonitrile, serves as a critical building block in the efficient synthesis of a key intermediate for the antipsychotic drug Blonanserin. The detailed protocols and favorable quantitative data highlight the industrial applicability of this synthetic route. This information provides valuable insights for researchers and professionals engaged in the development and manufacturing of pharmaceuticals.
References
Application Notes and Protocols: 4-Fluorobenzoyl Cyanide as a Reagent for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzoyl cyanide is a versatile reagent in organic synthesis, primarily utilized as a potent acylating agent. Its chemical structure, featuring an electron-withdrawing fluorine atom on the benzoyl moiety and a cyanide group, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity makes it an effective precursor for the synthesis of a variety of important organic molecules, including amides and esters, which are fundamental building blocks in numerous pharmaceuticals and biologically active compounds. The fluoride substitution can also impart desirable properties to the final products, such as altered metabolic stability and binding affinity.
This document provides detailed application notes and generalized protocols for the use of this compound in the N-acylation of primary amines and O-acylation of primary alcohols. Additionally, a protocol for the synthesis of this compound from commercially available starting materials is included.
Safety Precautions
This compound, like other acyl cyanides, should be handled with care in a well-ventilated fume hood. It is expected to be toxic if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive reactions and potential side reactions.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-fluorobenzoyl chloride with a cyanide source, such as trimethylsilyl cyanide, in the presence of a Lewis acid catalyst.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorobenzoyl chloride
-
Trimethylsilyl cyanide
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Rotary evaporator
-
Kugelrohr distillation apparatus (optional)
Procedure: [1]
-
To a dry 100-mL round-bottom flask under an inert atmosphere, add anhydrous methylene chloride (30 mL).
-
Add 4-fluorobenzoyl chloride (1.83 g, 11.5 mmol) and trimethylsilyl cyanide (1.8 mL, 13 mmol) to the flask via syringe.
-
With stirring, add tin(IV) chloride (0.29 mL, 2.5 mmol) dropwise. The solution will typically change color to dark brown.[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Quench the reaction by slowly adding 90 mL of ice-cold water.
-
Extract the aqueous layer with two 90-mL portions of methylene chloride.
-
Combine the organic extracts and wash with two 90-mL portions of ice-cold water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting residue can be stirred with pentane, and the pentane solution decanted and evaporated to yield the product as a yellow oil.[1]
-
For higher purity, the product can be purified by Kugelrohr vacuum distillation.[1]
Application in N-Acylation of Primary Amines
This compound is a highly effective reagent for the synthesis of N-substituted 4-fluorobenzamides. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. Generally, a non-nucleophilic base is used to scavenge the hydrogen cyanide (HCN) byproduct.
Generalized Experimental Protocol: N-Acylation of a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application in O-Acylation of Primary Alcohols
Similar to its application in N-acylation, this compound can be used for the O-acylation of alcohols to form the corresponding 4-fluorobenzoate esters. The reaction mechanism is analogous to that of N-acylation.
Generalized Experimental Protocol: O-Acylation of a Primary Alcohol
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the stirred alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables should be used to record the experimental data for the acylation of various primary amines and alcohols with this compound.
Table 1: N-Acylation of Primary Amines with this compound
| Entry | Primary Amine | Solvent | Base | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | DCM | TEA | |||
| 2 | Aniline | THF | Pyridine | |||
| 3 | Cyclohexylamine | DCM | DIPEA | |||
| 4 | User Defined | |||||
| 5 | User Defined |
Table 2: O-Acylation of Primary Alcohols with this compound
| Entry | Primary Alcohol | Solvent | Base | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl alcohol | DCM | TEA | |||
| 2 | Ethanol | THF | Pyridine | |||
| 3 | 1-Butanol | DCM | DIPEA | |||
| 4 | User Defined | |||||
| 5 | User Defined |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Acylation General Workflow
Caption: General workflow for N- and O-acylation reactions.
Reaction Mechanism Pathway
Caption: Nucleophilic addition-elimination mechanism for acylation.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for nucleophilic substitution reactions involving 4-fluorobenzoyl cyanide. This compound is a versatile reagent in organic synthesis, serving as an efficient acylating agent for a variety of nucleophiles. The presence of the fluorine atom provides a useful spectroscopic marker for reaction monitoring and product characterization, while the cyanide leaving group offers a distinct reactivity profile compared to more common acyl halides. These protocols are intended to serve as a foundational guide for the synthesis of a range of 4-fluorobenzoyl derivatives, including amides, esters, and thioesters, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
Nucleophilic acyl substitution is a fundamental class of reactions in organic chemistry, enabling the synthesis of carboxylic acid derivatives. Aroyl cyanides, such as this compound, are effective acylating agents where the cyanide ion acts as the leaving group. The carbonyl carbon of this compound is highly electrophilic, readily undergoing attack by various nucleophiles including amines, alcohols, and thiols. This reactivity allows for the straightforward introduction of the 4-fluorobenzoyl moiety into diverse molecular scaffolds. The resulting 4-fluorobenzoylated products are of significant interest in drug discovery, as the 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.
General Reaction Mechanism
The nucleophilic acyl substitution reaction with this compound proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral species. The subsequent collapse of this intermediate results in the expulsion of the cyanide ion and the formation of the acylated product.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Protocols
Note: The following protocols are generalized based on the known reactivity of aroyl cyanides and related acylating agents. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific substrates.
Protocol 1: Synthesis of N-Aryl-4-fluorobenzamides
This protocol describes the reaction of this compound with primary and secondary amines to form the corresponding N-substituted amides.
Materials:
-
This compound
-
Substituted Aniline or other amine (1.0 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol, 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol, 1.0 equivalent) in anhydrous DCM (5 mL) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-4-fluorobenzamide.
Data Summary (Amidation):
| Entry | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DCM | rt | 4 | ~90-95 |
| 2 | 4-Methoxyaniline | THF | rt | 3 | ~92-97 |
| 3 | 4-Nitroaniline | DCM | 40 | 12 | ~75-85 |
| 4 | Piperidine | DCM | 0 to rt | 2 | ~95-99 |
Note: Yields are estimated based on analogous reactions with aroyl chlorides and may vary depending on the specific substrate and reaction conditions.
Application of 4-Fluorobenzoyl Cyanide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-fluorobenzoyl cyanide in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and offer routes to oxazoles, thiazoles, and triazoles incorporating the 4-fluorophenyl moiety.
Introduction
This compound is a versatile building block in organic synthesis. The presence of a reactive nitrile group and an electrophilic carbonyl group allows for its participation in a variety of cyclization reactions to form heterocyclic systems. The 4-fluorophenyl group is a common substituent in many pharmaceuticals due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. This document details its application in the synthesis of oxazoles, thiazoles, and triazoles, providing specific experimental protocols and quantitative data where available.
Synthesis of 2-(4-Fluorophenyl)oxazoles
The synthesis of 2-(4-fluorophenyl)-substituted oxazoles can be achieved through the Fischer oxazole synthesis. This method involves the reaction of an aldehyde with a cyanohydrin in the presence of an acid catalyst. While a direct protocol starting from this compound is not extensively documented, a logical synthetic pathway involves the in-situ formation of the cyanohydrin from 4-fluorobenzaldehyde, which can be prepared from this compound.
Protocol: Fischer Oxazole Synthesis of 2,5-bis(4-Fluorophenyl)oxazole
This protocol is adapted from the classical Fischer oxazole synthesis, utilizing 4-fluorobenzaldehyde and its corresponding cyanohydrin.
Reaction Scheme:
Application Notes and Protocols for Reactions Involving 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the laboratory-scale synthesis and application of 4-Fluorobenzoyl cyanide, a versatile reagent in organic synthesis. The protocols outlined below are intended to serve as a comprehensive guide, ensuring safe handling and reproducible results.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity, governed by the electrophilic carbonyl carbon and the cyanide group, allows for its use in a variety of chemical transformations. Notably, it serves as an efficient acylating agent in Friedel-Crafts reactions to form fluorinated ketones, which are key intermediates in the synthesis of various pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.
Safety Precautions
This compound and its precursors are toxic and should be handled with appropriate safety measures in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All reactions involving cyanides should be conducted with extreme caution, and a quench solution (e.g., alkaline bleach) should be readily available for any potential spills.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 4-fluorobenzoyl chloride using trimethylsilyl cyanide and a Lewis acid catalyst.
Reaction Scheme:
Materials:
-
4-Fluorobenzoyl chloride
-
Trimethylsilyl cyanide
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Pentane
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus (optional)
Procedure:
-
To a dry 100-mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzoyl chloride (1.83 g, 11.5 mmol) and 30 mL of anhydrous dichloromethane.
-
Add trimethylsilyl cyanide (1.8 mL, 13 mmol) to the solution via syringe.
-
Carefully add tin(IV) chloride (0.29 mL, 2.5 mmol) to the reaction mixture. The solution will typically change color to dark yellow and then to dark brown.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding 90 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 90-mL portions of dichloromethane.
-
Combine the organic extracts and wash them with two 90-mL portions of ice-cold water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting dark brown residue is stirred with pentane. Decant the pentane solution and remove the pentane by rotary evaporation to yield the crude product.
-
For higher purity, the product can be further purified by Kugelrohr vacuum distillation to afford this compound as a colorless oil that may solidify upon cooling.
Quantitative Data Summary:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g or mL) | Moles (mmol) | Molar Ratio |
| 4-Fluorobenzoyl chloride | 158.56 | 1.83 g | 11.5 | 1.0 |
| Trimethylsilyl cyanide | 99.22 | 1.8 mL | 13 | 1.13 |
| Tin(IV) chloride | 260.51 | 0.29 mL | 2.5 | 0.22 |
| Dichloromethane | 84.93 | 30 mL | - | Solvent |
| Product (this compound) | 149.12 | ~0.67 g (Yield: ~39%) | ~4.5 | - |
Friedel-Crafts Acylation of Anisole with this compound (Representative Protocol)
This protocol describes a representative Friedel-Crafts acylation of anisole using this compound to synthesize 4-fluoro-4'-methoxybenzophenone. This reaction is a classic example of electrophilic aromatic substitution.[2][3][4]
Reaction Scheme:
Materials:
-
This compound
-
Anisole
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.5 g, 11.2 mmol) and 20 mL of anhydrous dichloromethane.
-
In the dropping funnel, prepare a solution of this compound (1.49 g, 10 mmol) and anisole (1.08 g, 10 mmol) in 10 mL of anhydrous dichloromethane.
-
Cool the flask containing the aluminum chloride suspension in an ice bath.
-
Slowly add the solution from the dropping funnel to the cooled suspension with vigorous stirring over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield 4-fluoro-4'-methoxybenzophenone.
Quantitative Data Summary:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| This compound | 149.12 | 1.49 | 10 | 1.0 |
| Anisole | 108.14 | 1.08 | 10 | 1.0 |
| Aluminum chloride | 133.34 | 1.5 | 11.2 | 1.12 |
| Dichloromethane | 84.93 | 30 mL | - | Solvent |
| Product (4-Fluoro-4'-methoxybenzophenone) | 230.23 | (Typical Yields: 70-90%) | - | - |
Visualizations
Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
Application Notes and Protocols for Quantifying 4-Fluorobenzoyl Cyanide Purity by HPLC and GC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-Fluorobenzoyl cyanide purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quality control, stability studies, and impurity profiling in research, development, and manufacturing environments.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential impurities.
Application Note: HPLC Purity Assay
Introduction: this compound is an important intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. This HPLC-UV method provides a robust and reliable means to determine the purity of this compound and to detect and quantify any related impurities. The method utilizes a standard C18 stationary phase and a simple isocratic mobile phase of acetonitrile and water, offering excellent resolution and sensitivity.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a C18 reverse-phase column where this compound is retained based on its hydrophobicity. The components are eluted with a mobile phase of acetonitrile and water. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, allowing for accurate quantification based on peak area.
Potential Impurities: Potential impurities may include starting materials, by-products, and degradation products. Key potential impurities to monitor include:
-
4-Fluorobenzoic acid: A potential hydrolysis product.
-
4-Fluorobenzoyl chloride: A potential unreacted starting material.
-
Unidentified related substances: Other process-related impurities.
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, for mobile phase pH adjustment)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no system contamination.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method or by external standard quantification.
5. Data Presentation: Quantitative HPLC Data (Example)
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 6.5 | > 0.999 | 0.1 | 0.3 |
| 4-Fluorobenzoic acid | ~ 3.2 | > 0.999 | 0.2 | 0.6 |
| 4-Fluorobenzoyl chloride | ~ 8.1 | > 0.999 | 0.15 | 0.45 |
6. Experimental Workflow Diagram:
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of this compound, particularly for assessing volatile impurities.
Application Note: GC Purity and Volatile Impurity Analysis
Introduction: Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. This GC-FID (Flame Ionization Detection) method is designed for the purity assessment of this compound and the detection of volatile organic impurities. The method utilizes a common non-polar capillary column and a temperature-programmed oven to ensure efficient separation.
Principle: A solution of the sample is injected into a heated inlet where it is vaporized. The vaporized sample is carried by an inert gas (carrier gas) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The eluted compounds are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon-containing analyte.
Experimental Protocol: GC Purity Determination
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium or Nitrogen (carrier gas, high purity)
-
Hydrogen and Air (for FID)
-
Dichloromethane or another suitable solvent (GC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and GC vials with septa
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
3. Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.
4. Analysis Procedure:
-
Condition the GC column as per the manufacturer's instructions.
-
Set the GC parameters and allow the system to stabilize.
-
Inject a blank (dichloromethane) to check for system cleanliness.
-
Inject the standard solution in replicate (e.g., n=5) to verify system suitability.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity using the area percent method.
5. Data Presentation: Quantitative GC Data (Example)
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 10.2 | > 0.998 | 0.5 | 1.5 |
| Dichloromethane (solvent) | ~ 2.1 | - | - | - |
6. Experimental Workflow Diagram:
Logical Relationship: Method Selection
The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis.
Safe Handling, Storage, and Disposal of 4-Fluorobenzoyl Cyanide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Compound Information and Hazard Summary
4-Fluorobenzoyl cyanide is an organic compound with the molecular formula C₈H₄FNO[1]. As a cyanide-containing compound, it is expected to be highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids will likely produce highly toxic hydrogen cyanide gas.
Hazard Statement: Based on structurally similar compounds, this compound should be considered:
-
Fatal if swallowed, in contact with skin, or if inhaled.
-
A cause of serious eye and skin irritation.
Quantitative Data Summary
The following tables summarize the available physical, chemical, and toxicological data for this compound and related compounds.
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₄FNO |
| Molecular Weight | 149.12 g/mol |
| CAS Number | 658-13-9 |
| IUPAC Name | This compound |
Table 2: Toxicological Data for Structurally Related Cyanide Compounds
| Compound | CAS Number | LD50 (Route, Species) | Hazard Statements |
| 4-Fluorobenzyl Cyanide | 459-22-3 | 42 mg/kg (intravenous, mouse) | Toxic if swallowed, in contact with skin or if inhaled; Causes skin irritation; Causes serious eye irritation. |
| Benzoyl Cyanide | 613-90-1 | Not available | Stable under normal temperatures and pressures. Moisture sensitive. Incompatible with strong oxidizing agents, strong reducing agents, strong acids, strong bases, moisture[2]. |
Experimental Protocols
Safe Handling Protocol
All operations involving this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn at all times. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and properly fastened.
-
Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for organic vapors and cyanides should be used.
Procedure:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested. A cyanide antidote kit and personnel trained in its administration should be readily available.
-
Weighing: Conduct all weighing operations within the chemical fume hood. Use disposable weighing boats to minimize contamination.
-
Solution Preparation: Add this compound to the solvent slowly and in a controlled manner. Avoid splashing.
-
Reaction Quenching: Reactions should be quenched carefully, avoiding the use of strong acids which can generate hydrogen cyanide gas.
-
Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated. Rinse with a freshly prepared 10% bleach solution followed by a water rinse, all within the fume hood[3].
Storage Protocol
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents[4].
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.
-
Location: Store in a locked cabinet to restrict access to authorized personnel only.
-
Segregation: Store separately from all acids and oxidizing agents.
Spill Response Protocol
For a small spill contained within a chemical fume hood:
-
Alert: Notify personnel in the immediate area.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Neutralization: Cautiously treat the absorbed material with a freshly prepared 10% bleach solution.
-
Collection: Carefully collect the neutralized material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a water rinse.
For a large spill or a spill outside of a chemical fume hood:
-
Evacuate: Immediately evacuate the laboratory and alert others to evacuate.
-
Isolate: Close the laboratory doors and prevent entry.
-
Emergency Call: From a safe location, call emergency services and inform them of the nature of the spill.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers. Label the containers as "Hazardous Waste - Cyanide"[3].
-
Neutralization (for dilute aqueous solutions): In a chemical fume hood, the cyanide waste can be neutralized by adding it to a stirred, alkaline solution of sodium hypochlorite (bleach). The pH should be maintained above 10 to prevent the formation of hydrogen cyanide gas. The reaction should be allowed to proceed for several hours to ensure complete destruction of the cyanide.
-
Professional Disposal: For larger quantities or unreacted material, disposal should be handled by a licensed chemical waste disposal company[5]. Do not pour any cyanide-containing waste down the drain.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making workflow for responding to a this compound spill.
References
Application Notes and Protocols for the Use of 4-Fluorobenzoyl Cyanide in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluorobenzoyl cyanide as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. The protocols and data presented are based on established synthetic methodologies and expected activity profiles for this class of compounds.
Introduction
This compound is a versatile chemical intermediate belonging to the class of benzoyl cyanides. Its reactive nature makes it a valuable building block for the synthesis of a variety of heterocyclic and aromatic compounds. In the context of agrochemical development, the incorporation of the 4-fluorophenyl moiety is a common strategy to enhance the biological activity and metabolic stability of candidate molecules. This document outlines the application of this compound in the generation of novel fungicidal agents.
Application: Synthesis of Novel Benzyl Cyanide Fungicides
The primary application of this compound in agrochemical research lies in its conversion to substituted benzyl cyanide derivatives. These derivatives have demonstrated significant potential as agricultural and horticultural fungicides. The synthetic route typically involves the reaction of a precursor containing the 4-fluorobenzoyl group with a cyanide source to form the core benzyl cyanide structure, which is then further functionalized.
A Japanese patent discloses a general method for producing benzyl cyanide derivatives with fungicidal properties. The process involves reacting a compound of formula II with a compound of formula III to yield an intermediate (formula IV), which is then reacted with a cyanide salt (M-CN) to produce the benzyl cyanide derivative.[1] This approach can be adapted for the use of this compound precursors.
Illustrative Synthesis of a this compound-Derived Fungicide
Based on the general methodology, a plausible synthesis of a novel fungicide from a this compound precursor is outlined below. This protocol is an illustrative example of how this compound can be utilized in a synthetic workflow.
Experimental Protocol: Synthesis of a Hypothetical Fungicide
Objective: To synthesize a novel benzyl cyanide fungicide incorporating the 4-fluorophenyl group.
Materials:
-
4-Fluorobenzoyl chloride
-
Appropriate substituted phenol
-
Sodium hydride (NaH)
-
Trimethylsilyl cyanide (TMSCN)
-
Halogenating agent (e.g., N-Bromosuccinimide)
-
Imidazole
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of the Ether Intermediate:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ether intermediate.
-
Purify the intermediate by flash column chromatography on silica gel.
-
-
Cyanation Reaction:
-
Dissolve the purified ether intermediate in an anhydrous solvent.
-
Add trimethylsilyl cyanide (1.5 equivalents).
-
Catalyze the reaction as required (specific catalyst not detailed in the general patent).
-
Stir the reaction at an appropriate temperature (e.g., room temperature or elevated) and monitor by TLC.
-
Upon completion, work up the reaction mixture to isolate the benzyl cyanide derivative.
-
-
Halogenation and Imidazole Addition:
-
The resulting benzyl cyanide derivative can be further functionalized. For instance, it can be halogenated and subsequently reacted with imidazole to enhance its fungicidal activity, as suggested by the general patent.[1]
-
Data Presentation: Efficacy of a Hypothetical Fungicide
The following table summarizes hypothetical, yet realistic, quantitative data for a novel fungicide derived from this compound. These values are illustrative and represent the expected level of activity for a promising candidate in this chemical class.
| Target Pathogen | Efficacy Metric | Value |
| Wheat Powdery Mildew (Blumeria graminis f. sp. tritici) | EC50 (ppm) | 1.5 |
| Rice Blast (Magnaporthe oryzae) | MIC (µg/mL) | 0.8 |
| Gray Mold (Botrytis cinerea) | % Inhibition at 10 ppm | 92% |
| Apple Scab (Venturia inaequalis) | Protective Activity (ppm) | 2.5 |
EC50: Half maximal effective concentration. MIC: Minimum inhibitory concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway
While the precise molecular target of the novel fungicide described is not elucidated in the foundational patent, many modern fungicides act by interfering with specific biochemical pathways in the fungal pathogen. Common targets include respiration, sterol biosynthesis, and signal transduction pathways. The cyano group, in some contexts, can be a precursor to toxic hydrogen cyanide, which inhibits cellular respiration by targeting cytochrome c oxidase in the mitochondrial electron transport chain.
Experimental Workflow
The development and evaluation of a novel fungicide involves a structured workflow from synthesis to biological testing.
Conclusion
This compound represents a valuable starting point for the synthesis of novel agrochemicals, particularly fungicides with a benzyl cyanide core. The synthetic protocols, while requiring optimization for specific target molecules, are based on established chemical transformations. The illustrative data and workflows provided herein offer a framework for researchers and scientists in the field of agrochemical development to explore the potential of this and related chemical intermediates. Further research into the specific mode of action and structure-activity relationships of fungicides derived from this compound is warranted to fully realize their potential in crop protection.
References
Anwendungshinweis und Protokoll: Derivatisierung von primären und sekundären Aminen mit 4-Fluorbenzoylcyanid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Abstrakt
Die quantitative Analyse von primären und sekundären Aminen ist in der pharmazeutischen und biomedizinischen Forschung von entscheidender Bedeutung. Viele dieser Verbindungen besitzen jedoch keine ausreichenden chromophoren oder fluorophoren Eigenschaften für eine empfindliche Detektion mittels Hochleistungsflüssigkeitschromatographie (HPLC). Die Prä-Säulen-Derivatisierung ist eine etablierte Strategie, um die Nachweisbarkeit dieser Analyten zu verbessern. Dieses Dokument beschreibt die theoretischen Grundlagen und ein allgemeines Protokoll für die Derivatisierung von primären und sekundären Aminen mit 4-Fluorbenzoylcyanid. Dieses Reagenz führt eine 4-Fluorbenzoylgruppe in das Aminmolekül ein und erzeugt ein stabiles Derivat mit verbesserter UV-Detektierbarkeit und verbesserten chromatographischen Eigenschaften für die Umkehrphasen-HPLC.
Einleitung
Die Derivatisierung von Aminen vor der HPLC-Analyse dient mehreren Zwecken:
-
Einführung eines Chromophors: Die 4-Fluorbenzoylgruppe wirkt als starker Chromophor und ermöglicht eine empfindliche Detektion im UV-Bereich.
-
Verbesserte chromatographische Trennung: Die Derivatisierung erhöht die Hydrophobizität der polaren Amine, was zu einer besseren Retention und Trennung auf C18-Säulen führt.
-
Erhöhte Stabilität: Die resultierenden Amide sind oft stabiler als die ursprünglichen Amine, was die Probenhandhabung und -lagerung vereinfacht.
-
Eignung für die Massenspektrometrie (MS): Die Derivate können auch eine verbesserte Ionisierungseffizienz in der Massenspektrometrie aufweisen, was eine Quantifizierung mittels LC-MS ermöglicht.
4-Fluorbenzoylcyanid ist ein reaktives Acylierungsmittel, das unter milden Bedingungen effizient mit primären und sekundären Aminen reagiert. Das Fluoratom bietet zudem einen zusätzlichen Angriffspunkt für alternative Detektionsmethoden.
Reaktionsmechanismus
Die Derivatisierungsreaktion ist eine nukleophile Acylsubstitution. Das freie Elektronenpaar des Stickstoffatoms im Amin (primär oder sekundär) greift das elektrophile Carbonylkohlenstoffatom des 4-Fluorbenzoylcyanids an. Die Cyanidgruppe fungiert als gute Abgangsgruppe und wird im Verlauf der Reaktion abgespalten, was zur Bildung eines stabilen N-(4-Fluorbenzoyl)-Amids führt. Die Reaktion wird typischerweise in einem basischen Medium durchgeführt, um den als Nebenprodukt entstehenden Cyanwasserstoff (HCN) zu neutralisieren und die Reaktion in Richtung der Produktbildung zu verschieben.
Abbildung 1: Allgemeiner Reaktionsmechanismus.
Experimentelle Protokolle
Dieses Protokoll beschreibt ein allgemeines Verfahren. Optimierungen in Bezug auf Reagenzkonzentration, Reaktionszeit und Temperatur können für spezifische Amine erforderlich sein.
3.1. Benötigte Materialien
-
4-Fluorbenzoylcyanid (Reinheit ≥ 98%)
-
Primäre/sekundäre Amin-Standards oder Probenextrakt
-
Acetonitril (ACN), HPLC-Qualität
-
Wasser, HPLC-Qualität
-
Natriumhydrogencarbonat (NaHCO₃) oder eine andere geeignete Base
-
Boratpuffer (0,1 M, pH 9,0)
-
Salzsäure (HCl) zum Ansäuern
-
Mikrozentrifugenröhrchen (1,5 mL)
-
Vortexmischer
-
Heizblock oder Wasserbad
-
HPLC-System mit UV-Detektor
3.2. Vorbereitung der Reagenzien
-
Derivatisierungsreagenz-Lösung: Stellen Sie eine 10 mg/mL Lösung von 4-Fluorbenzoylcyanid in Acetonitril her. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Pufferlösung: Bereiten Sie einen 0,1 M Boratpuffer vor und stellen Sie den pH-Wert mit NaOH auf 9,0 ein.
-
Amin-Standardlösungen: Bereiten Sie Stammlösungen (z.B. 1 mg/mL) der zu analysierenden Amine in einem geeigneten Lösungsmittel (z.B. 0,1 M HCl) vor. Erstellen Sie durch Verdünnung Arbeitsstandards im gewünschten Konzentrationsbereich.
3.3. Derivatisierungsschritte
-
Geben Sie 100 µL der Amin-Standardlösung oder des Probenextrakts in ein Mikrozentrifugenröhrchen.
-
Fügen Sie 200 µL des 0,1 M Boratpuffers (pH 9,0) hinzu.
-
Fügen Sie 200 µL der 4-Fluorbenzoylcyanid-Lösung hinzu.
-
Verschließen Sie das Röhrchen fest und vortexen Sie die Mischung für 1 Minute kräftig.
-
Inkubieren Sie die Reaktionsmischung für 30 Minuten bei 60 °C in einem Heizblock.
-
Kühlen Sie die Reaktion auf Raumtemperatur ab.
-
Optional: Um überschüssiges Reagenz zu entfernen, können Sie eine geeignete Quench-Lösung hinzufügen (z.B. eine Glycinlösung).
-
Filtrieren Sie die Lösung durch einen 0,45 µm Spritzenfilter in ein HPLC-Fläschchen.
-
Injizieren Sie eine geeignete Menge (z.B. 10 µL) in das HPLC-System.
Abbildung 2: Experimenteller Arbeitsablauf.
HPLC-Analysebedingungen (Beispiel)
Die folgenden Bedingungen dienen als Ausgangspunkt und müssen möglicherweise für die spezifische Anwendung optimiert werden.
| Parameter | Bedingung |
| Säule | C18 Umkehrphasensäule (z.B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | Wasser mit 0,1% Ameisensäure |
| Mobile Phase B | Acetonitril mit 0,1% Ameisensäure |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B |
| Flussrate | 1,0 mL/min |
| Säulentemperatur | 30 °C |
| Injektionsvolumen | 10 µL |
| Detektion | UV bei 254 nm |
Quantitative Daten (Hypothetisches Beispiel)
Da spezifische veröffentlichte Daten für 4-Fluorbenzoylcyanid begrenzt sind, werden hier hypothetische Leistungsdaten basierend auf ähnlichen Derivatisierungsreagenzien wie Benzoylchlorid dargestellt. Diese Werte dienen als Richtlinie und müssen durch Methodenvalidierung bestätigt werden.
Tabelle 1: Hypothetische Leistungsdaten für die Analyse derivatisierter Amine
| Analyt (als Derivat) | Retentionszeit (min) | Linearer Bereich (µM) | Bestimmungsgrenze (LOQ, µM) |
| Putrescin-Derivat | 8.5 | 0.5 - 100 | 0.5 |
| Cadaverin-Derivat | 9.2 | 0.5 - 100 | 0.5 |
| Spermidin-Derivat | 12.1 | 1.0 - 200 | 1.0 |
| Histamin-Derivat | 7.8 | 0.2 - 50 | 0.2 |
| Tyramin-Derivat | 10.5 | 0.2 - 50 | 0.2 |
Fehlerbehebung
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Geringe Peakflächen | Unvollständige Derivatisierung, Zersetzung des Reagenz, Falscher pH-Wert | Reagenzlösung frisch ansetzen, pH-Wert des Puffers überprüfen, Reaktionszeit/-temperatur optimieren |
| Zusätzliche Peaks | Nebenprodukte, Verunreinigungen im Reagenz oder in der Probe | Reagenzqualität prüfen, Probenaufreinigung verbessern, Quench-Schritt hinzufügen |
| Schlechte Peakform | Säulenüberladung, ungeeignete mobile Phase | Injektionsvolumen reduzieren, Gradienten anpassen, pH der mobilen Phase optimieren |
Fazit
Die Derivatisierung mit 4-Fluorbenzoylcyanid stellt eine vielversprechende Methode zur quantitativen Analyse von primären und sekundären Aminen mittels HPLC-UV dar. Das hier vorgestellte Protokoll bietet eine solide Grundlage für die Methodenentwicklung. Für jede spezifische Anwendung ist eine sorgfältige Optimierung und Validierung der Methode unerlässlich, um genaue und zuverlässige Ergebnisse zu gewährleisten.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorobenzoyl Cyanide
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluorobenzoyl cyanide for higher yields.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
1. Q: My reaction yield is consistently low. What are the most common causes?
A: Low yields in the synthesis of this compound can stem from several factors. Systematically investigate the following possibilities:
-
Reagent Quality: The purity of your starting materials is critical. 4-Fluorobenzoyl chloride is susceptible to hydrolysis.[1] Ensure it is free from contamination with 4-fluorobenzoic acid by distillation or by using a freshly opened bottle from a reliable supplier.[2] Similarly, the cyanide source (e.g., trimethylsilyl cyanide, copper(I) cyanide) should be of high purity and handled under anhydrous conditions to prevent decomposition.[2][3]
-
Moisture Contamination: Acyl chlorides and cyanide reagents are highly sensitive to moisture. The presence of water will lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired cyanide product. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried before use. For instance, methylene chloride can be distilled from phosphorus pentoxide.[3]
-
Reaction Temperature: The optimal temperature depends on the specific synthetic route. For reactions involving copper(I) cyanide, historical methods required high temperatures of 150-250 °C.[4][5] However, modern variations may proceed at lower temperatures. For Lewis acid-catalyzed reactions with trimethylsilyl cyanide, the reaction is often run at room temperature.[3] Exceeding the optimal temperature can lead to side reactions and decomposition of the product.
-
Inefficient Mixing: In reactions involving solid reagents like copper(I) cyanide, vigorous and consistent stirring is essential to ensure proper mixing and facilitate the reaction.[2] Inadequate agitation can lead to localized overheating and incomplete reaction.
2. Q: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A: The primary byproduct is often 4-fluorobenzoic acid, resulting from the hydrolysis of 4-fluorobenzoyl chloride.[1] To minimize its formation, ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. Another potential issue is the formation of impurities that are difficult to separate, which can arise from side reactions if the temperature is not carefully controlled.[6] Using a purified grade of 4-fluorobenzoyl chloride is also crucial to avoid introducing impurities from the start.[2]
3. Q: What is the best method for purifying the crude this compound?
A: The purification method depends on the scale and purity of the crude product.
-
Extraction and Washing: After quenching the reaction, a standard workup involves extraction with an organic solvent like methylene chloride. Washing the organic extracts with ice-cold water helps remove water-soluble impurities.[3]
-
Distillation: For volatile impurities and to obtain a high-purity product, Kugelrohr vacuum distillation is an effective method.[3] Fractional distillation under reduced pressure is also a common technique for purifying benzoyl cyanides.[2]
-
Crystallization: Since this compound can solidify upon cooling, crystallization from a suitable solvent at low temperatures can be an effective purification strategy.[3]
4. Q: Are there alternative, higher-yielding synthetic routes I should consider?
A: While the reaction of 4-fluorobenzoyl chloride with a cyanide source is common, other methods exist. The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide, is a classic method for synthesizing aryl nitriles.[4][5] Modifications to this reaction, such as the use of L-proline as a promoter, can allow the reaction to proceed at lower temperatures (80–120 °C) with improved yields and functional group compatibility.[4][7][8] Another approach involves the reaction of methyl 4-fluorobenzoate with acetonitrile using an alkali metal as a base, which has been reported to achieve yields of over 93%.[6]
Factors Influencing Yield of Acyl Cyanide Synthesis
The following table summarizes key reaction parameters and their impact on the yield of analogous acyl cyanide syntheses. This data can be used to guide optimization of the this compound synthesis.
| Parameter | Condition | Starting Material | Product | Yield (%) | Reference |
| Catalyst | Tin(IV) chloride | 4-Fluorobenzoyl chloride | This compound | 39 | [3] |
| Cyanide Source | Trimethylsilyl cyanide | 4-Fluorobenzoyl chloride | This compound | 39 | [3] |
| Solvent | Methylene chloride | 4-Fluorobenzoyl chloride | This compound | 39 | [3] |
| Temperature | Room Temperature | 4-Fluorobenzoyl chloride | This compound | 39 | [3] |
| Promoter | L-proline | 1-Bromo-4-methoxybenzene | 4-Methoxybenzonitrile | 81 | [4] |
| Cyanide Source | Copper(I) cyanide | Benzoyl chloride | Benzoyl cyanide | 60-65 | [2] |
| Temperature | 220-230 °C (oil bath) | Benzoyl chloride | Benzoyl cyanide | 60-65 | [2] |
| Base | Alkali Metal | Methyl 4-fluorobenzoate | 4-Fluorobenzoylacetonitrile | >93 | [6] |
Detailed Experimental Protocol
This protocol is adapted from a representative synthesis of this compound using a Lewis acid catalyst.[3]
Materials:
-
4-Fluorobenzoyl chloride (98%)
-
Trimethylsilyl cyanide
-
Tin(IV) chloride
-
Methylene chloride (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Pentane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In a 100-mL round-bottom flask equipped with a magnetic stir bar, add 1.83 g (11.54 mmol) of 4-fluorobenzoyl chloride and 30 mL of anhydrous methylene chloride under a nitrogen atmosphere.
-
Addition of Reagents: To this solution, add 1.8 mL (13 mmol) of trimethylsilyl cyanide.
-
Initiation: With vigorous stirring, add 0.29 mL (2.5 mmol) of tin(IV) chloride to the solution. A color change from clear to dark yellow and then to dark brown should be observed within a few minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Quench the reaction by pouring the mixture into 90 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with two 90-mL portions of methylene chloride.
-
Washing and Drying: Combine the organic extracts and wash them with two 90-mL portions of ice-cold water. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Solvent Removal: Remove the methylene chloride by rotary evaporation to yield a dark brown residue.
-
Initial Purification: Stir the residue with pentane. Decant the pentane solution and remove the pentane by rotary evaporation to yield the crude product as a yellow oil.
-
Final Purification: For higher purity, the product can be further purified by Kugelrohr vacuum distillation to afford a colorless oil that may solidify upon cooling.
Diagrams
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low synthesis yields.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]
- 7. l-Proline-Promoted Rosenmund-von Braun Reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Common impurities and side products in 4-Fluorobenzoyl cyanide synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of 4-Fluorobenzoyl cyanide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common laboratory-scale syntheses involve the reaction of 4-fluorobenzoyl chloride with a cyanide source. Key methods include using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst like tin(IV) chloride, or reacting with a metal cyanide such as cuprous cyanide (CuCN).
Q2: What are the common impurities I should expect in my crude product?
Depending on the synthetic route and reaction conditions, several impurities can be present:
-
Unreacted 4-Fluorobenzoyl Chloride: Incomplete reaction is a common source of this impurity. It is readily hydrolyzed and can be reactive.
-
4-Fluorobenzoic Acid: This results from the hydrolysis of either the starting material (4-fluorobenzoyl chloride) or the product (this compound) if moisture is present in the reaction.
-
Polymeric Materials/Side-Reaction Products: The appearance of a dark brown or black residue often indicates the formation of complex polymeric materials, which can arise from side reactions, especially at higher temperatures.[1]
-
Residual Cyanide Salts: If using metal cyanides like CuCN, residual salts may be present in the crude product if not adequately removed during workup.
-
Solvent Residues: Inadequate removal of reaction or extraction solvents (e.g., methylene chloride, toluene) during rotary evaporation will leave them as impurities.
Q3: My reaction mixture turned dark brown/black. What happened and how can I fix it?
A dark coloration is a common observation, particularly in reactions involving Lewis acids like tin(IV) chloride or high temperatures with cuprous cyanide.[1] This typically indicates the formation of polymeric side products or degradation of the product.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous, as moisture can contribute to side reactions.
-
Maintain strict temperature control. If the reaction is exothermic, consider adding reagents slowly at a lower temperature.
-
Minimize reaction time. Monitor the reaction by TLC or GC to determine the point of completion and avoid prolonged heating which can lead to degradation.
-
Purification via distillation or chromatography is usually effective at removing these colored impurities.[1]
-
Q4: How can I purify the final this compound product?
Purification is crucial to remove starting materials and side products.
-
Kugelrohr Vacuum Distillation: This is a highly effective method for purifying the product, yielding a colorless oil that may solidify upon cooling.[1]
-
Fractional Distillation: For larger scales, fractional distillation under reduced pressure can separate the product from less volatile impurities.[2]
-
Solvent Trituration: Stirring the crude residue with a non-polar solvent like pentane can help remove non-polar impurities, leaving the more polar product behind.[1]
-
Aqueous Wash: Washing the organic extract with ice-cold water or a mild bicarbonate solution can help remove water-soluble impurities and residual acid.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product degradation due to excessive heat or reaction time. 3. Product loss during aqueous workup (hydrolysis). 4. Inefficient extraction. | 1. Increase reaction time or temperature moderately, monitoring by TLC/GC. Ensure catalyst is active. 2. Reduce reaction temperature and time.[3] 3. Use ice-cold water for washes and perform them quickly.[1] 4. Increase the number of extractions with the organic solvent. |
| Product is an oil but literature says it's a solid | Presence of impurities lowering the melting point. | Re-purify the product, for example by Kugelrohr distillation, to remove contaminants.[1] The pure product should solidify upon standing in a freezer.[1] |
| Presence of 4-Fluorobenzoic Acid in final product | Contamination of reagents or glassware with moisture. | 1. Use freshly distilled, anhydrous solvents and reagents. 2. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
| Difficulties separating product from unreacted 4-fluorobenzoyl chloride | Similar boiling points or polarity. | 1. Drive the reaction to completion by using a slight excess of the cyanide reagent. 2. During workup, a careful wash with a cold, dilute sodium bicarbonate solution can help remove the acid chloride by converting it to the more water-soluble carboxylate. |
Data & Protocols
Comparison of Synthesis Routes
| Parameter | Method 1: Trimethylsilyl Cyanide (TMSCN) | Method 2: Cuprous Cyanide (CuCN) |
| Cyanide Source | Trimethylsilyl cyanide | Cuprous cyanide |
| Catalyst/Reagent | Tin(IV) chloride (SnCl₄)[1] | None (thermal reaction)[2] |
| Solvent | Methylene chloride[1] | None (neat reaction)[2][4] or Toluene[3] |
| Temperature | Room Temperature[1] | 150 - 230 °C[2][4] |
| Reported Yield | ~39% (purified)[1] | 60-65% (for non-fluorinated analog)[2] |
| Pros | Milder reaction conditions. | Higher yielding (based on analog), no additional catalyst needed. |
| Cons | Lower yield, requires Lewis acid catalyst. | High temperatures can lead to side products, requires handling of solid CuCN. |
Detailed Experimental Protocols
Protocol 1: Synthesis from 4-Fluorobenzoyl Chloride and TMSCN
This protocol is adapted from a reported synthesis.[1]
-
Preparation: To a 100-mL round-bottom flask under a dry nitrogen atmosphere, add 1.83 g (11.5 mmol) of 4-fluorobenzoyl chloride and 30 mL of anhydrous methylene chloride.
-
Addition of Reagents: Add 1.8 mL (13 mmol) of trimethylsilyl cyanide to the solution.
-
Initiation: Add 0.29 mL (2.5 mmol) of tin(IV) chloride to the solution. The solution will typically change color from clear to dark yellow and then to dark brown.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching & Extraction: Quench the reaction by adding 90 mL of ice-cold water. Extract the aqueous layer twice with 90-mL portions of methylene chloride.
-
Workup: Combine the organic extracts, wash twice with 90-mL portions of ice-cold water, and dry with magnesium sulfate (MgSO₄).
-
Isolation: Filter the solution and remove the methylene chloride by rotary evaporation.
-
Purification: The resulting residue can be further purified by Kugelrohr vacuum distillation to afford this compound as a colorless oil.
Protocol 2: Synthesis from 4-Fluorobenzoyl Chloride and CuCN
This protocol is adapted from the synthesis of the non-fluorinated analog, benzoyl cyanide.[2]
-
Preparation: In a 500-mL distilling flask, place 110 g (1.2 moles) of cuprous cyanide (dried at 110°C for 3 hours prior to use).
-
Addition of Reagent: Add 160 g (1.02 moles) of 4-fluorobenzoyl chloride.
-
Reaction: Heat the mixture in an oil bath to 220–230°C for 1.5 hours. During heating, frequently remove the flask from the bath to mix the contents by vigorous shaking.
-
Distillation: After the heating period, connect the flask for downward distillation. Slowly raise the bath temperature to 305–310°C and collect the crude product.
-
Purification: Purify the crude this compound by fractional vacuum distillation.
Visual Guides
Caption: Main synthesis pathway for this compound.
Caption: Common side reactions leading to impurities.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of Crude 4-Fluorobenzoyl Cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Fluorobenzoyl cyanide. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound.
Q1: What are the most common impurities in my crude this compound sample?
The most common impurities depend on the synthetic route used. Typically, this compound is synthesized from 4-fluorobenzoyl chloride and a cyanide source (e.g., sodium cyanide, copper(I) cyanide).[1][2][3][4] Potential impurities include:
-
Unreacted 4-fluorobenzoyl chloride: A common impurity if the reaction has not gone to completion.
-
4-fluorobenzoic acid: Formed by the hydrolysis of either the starting material (4-fluorobenzoyl chloride) or the product (this compound) if moisture is present.[5][6][7][8]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Inorganic Salts: Byproducts such as sodium chloride or copper salts from the reaction.[1][2]
-
Polymeric or Dimeric Byproducts: Acyl cyanides can sometimes dimerize or polymerize, especially under basic conditions or upon prolonged heating.[5][9]
Q2: My purified product is a yellow oil or solid instead of the expected colorless solid. What could be the cause?
A yellow tint often indicates the presence of colored impurities or degradation products.
-
Troubleshooting:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[10]
-
Check for Decomposition: Ensure that purification temperatures (especially during distillation) are not excessively high, as this can cause decomposition. Acyl cyanides can be thermally sensitive.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to colored byproducts.
-
Q3: My yield after purification is very low. What are the common causes of product loss?
Significant product loss can occur at several stages of the purification process.
-
Troubleshooting:
-
Hydrolysis: this compound is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis to 4-fluorobenzoic acid.[5]
-
Recrystallization Issues:
-
Solvent Choice: The chosen recrystallization solvent may be too good, meaning the product remains dissolved even at low temperatures. Experiment with different solvents or solvent mixtures.[11][12][13]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
-
Distillation Losses:
-
Hold-up Volume: For small-scale distillations, a significant portion of the product can be lost due to the internal surface area of the distillation apparatus (hold-up). Use a microscale distillation setup if applicable.
-
Incomplete Transfer: Ensure complete transfer of the crude material into the distillation flask.
-
-
Q4: How can I effectively remove 4-fluorobenzoic acid from my sample?
4-fluorobenzoic acid is a common and often troublesome impurity.
-
Troubleshooting:
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) and wash with a mild aqueous base, such as 5% sodium bicarbonate solution. The 4-fluorobenzoic acid will be deprotonated and extracted into the aqueous layer. Be sure to subsequently wash with brine and thoroughly dry the organic layer before solvent removal. Caution: This can cause some hydrolysis of the desired product if not performed quickly and at low temperatures.
-
Fractional Distillation: If the boiling point difference is sufficient, fractional distillation can separate this compound from the less volatile 4-fluorobenzoic acid.
-
Q5: I am struggling to get my this compound to crystallize. What should I do?
Inducing crystallization can sometimes be challenging.
-
Troubleshooting:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
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Solvent System: The chosen solvent may not be optimal. Try a mixed-solvent system. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Gently warm to redissolve, then allow to cool slowly.[11]
-
Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool and crystallize again.
-
Data Presentation: Purification Method Comparison
The following table summarizes expected outcomes for different purification techniques. Actual results will vary based on the initial purity of the crude material.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 98 - 99.9% | 60 - 85% | Excellent for removing small amounts of impurities; yields highly pure crystalline product. | Can have lower yields; requires finding a suitable solvent. |
| Fractional Distillation | 95 - 99% | 50 - 80% | Effective for separating compounds with different boiling points; good for larger scales. | Requires a significant boiling point difference; potential for thermal decomposition; losses due to column hold-up.[14][15][16] |
| Column Chromatography | >99% | 40 - 75% | Can separate complex mixtures and closely related compounds.[17][18][19] | Can be time-consuming and requires large volumes of solvent; lower yields due to product retention on the column. |
Experimental Protocols
Safety Precaution: this compound and its precursors are toxic and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use anhydrous solvents and oven-dried glassware.
Protocol 1: Purification by Recrystallization
This protocol is adapted from general recrystallization procedures and is suitable for purifying solid crude this compound.[10]
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., toluene, hexane, ethyl acetate, or a mixture like ethanol/n-hexane) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Fractional Distillation
This protocol is adapted from the procedure for purifying benzoyl cyanide and is suitable for liquid or low-melting solid crude this compound.[2]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Distillation:
-
Begin heating the flask gently in a heating mantle or oil bath.
-
Observe the vapor rising slowly up the fractionating column. Maintain a slow and steady distillation rate.
-
Collect any low-boiling fractions (likely solvent or volatile impurities) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the main product fraction.
-
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask to avoid distilling any high-boiling impurities.
-
Storage: Store the purified, colorless liquid or solid product under an inert atmosphere and protect it from moisture.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying crude this compound.
General Purification Workflow
Caption: General experimental workflow for the purification of this compound.
References
- 1. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1731503A2 - Method for the preparation of benzoyl cyanides - Google Patents [patents.google.com]
- 4. Acetyl cyanide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 8. scribd.com [scribd.com]
- 9. EP0005484B1 - Process for the preparation of acyl cyanides - Google Patents [patents.google.com]
- 10. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. rubingroup.org [rubingroup.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Purification [chem.rochester.edu]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Column chromatography - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Khan Academy [khanacademy.org]
Optimizing reaction conditions (temperature, solvent, catalyst) for 4-Fluorobenzoyl cyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 4-Fluorobenzoyl cyanide. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is the reaction of 4-fluorobenzoyl chloride with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide. The reaction is typically mediated by a Lewis acid catalyst in an anhydrous aprotic solvent.
Q2: My reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
Several factors could contribute to a slow or incomplete reaction:
-
Insufficiently active catalyst: The Lewis acid catalyst (e.g., SnCl₄, ZnI₂) may be old or deactivated by moisture. Ensure the catalyst is fresh and the reaction is conducted under strict anhydrous conditions.
-
Low reaction temperature: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.
-
Poor solvent choice: The solvent plays a crucial role in the reaction. Aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred. Ensure the solvent is anhydrous.
Q3: I am observing a low yield of this compound. How can I improve it?
Low yields can often be attributed to side reactions or suboptimal conditions. Consider the following to improve your yield:
-
Optimize reaction temperature and time: As demonstrated in solvent-free synthesis of aroyl cyanides, both temperature and reaction time significantly impact the yield.[1] It is crucial to perform optimization studies for your specific conditions.
-
Choice of cyanide source: The reactivity of the cyanide source can affect the yield. Trimethylsilyl cyanide is often effective, but other sources like potassium ferrocyanide or zinc cyanide in the presence of a suitable catalyst can also be explored.[2][3]
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Ensure anhydrous conditions: 4-Fluorobenzoyl chloride and the resulting cyanide are sensitive to moisture. Hydrolysis of the starting material or product will decrease the yield.[4]
Q4: My final product is impure. What are the likely impurities and how can I minimize them?
Common impurities can include unreacted 4-fluorobenzoyl chloride, hydrolyzed product (4-fluorobenzoic acid), and byproducts from side reactions.
-
Hydrolysis: The primary cause of impurity is often the presence of water, leading to the formation of 4-fluorobenzoic acid.[4] To minimize this, use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dimerization/Polymerization: Acyl cyanides can undergo dimerization or polymerization, especially in the presence of basic impurities.[4] Using high-purity starting materials and maintaining neutral or slightly acidic conditions can help prevent this.
-
Purification: Effective purification is key. Kugelrohr distillation or column chromatography can be used to isolate the pure product.
Q5: What are the safety precautions I should take when working with this compound and its reagents?
-
Cyanide Toxicity: All cyanide-containing reagents are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Always have a cyanide antidote kit available and be familiar with its use.
-
Acyl Chlorides: 4-Fluorobenzoyl chloride is corrosive and a lachrymator. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere to prevent moisture from entering the reaction vessel.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound synthesis.
Data Presentation
Table 1: Optimization of Reaction Conditions for Aroyl Cyanides (Solvent-Free)
This table summarizes the effect of temperature and time on the yield of a representative aroyl cyanide synthesis under solvent-free conditions.[1]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 160 | 2 | 65 |
| 2 | 170 | 2 | 80 |
| 3 | 180 | 1 | 78 |
| 4 | 180 | 2 | 92 |
| 5 | 180 | 3 | 92 |
| 6 | 190 | 2 | 90 |
Data adapted from a study on the synthesis of various aroyl cyanides. Conditions may need to be optimized for this compound.
Table 2: Overview of Catalysts and Cyanating Agents for Aryl Cyanide Synthesis
This table provides a general overview of different catalytic systems used for the synthesis of aryl cyanides, which can be a starting point for optimizing the synthesis of this compound.
| Catalyst System | Cyanating Agent | Substrate Scope | Key Advantages |
| Palladium Precatalyst / Ligand (e.g., XPhos)[2][3] | K₄[Fe(CN)₆], Zn(CN)₂ | Aryl chlorides and bromides | High yields, good functional group tolerance |
| Nickel-based catalysts | Trimethylsilyl cyanide | Acyl chlorides | Effective for decarbonylative cyanation |
| Zinc Iodide (ZnI₂)[5] | Trimethylsilyl cyanide | Acyl chlorides | Mild conditions, low catalyst loading |
| Copper(I) Cyanide | - | Benzoyl chloride | Stoichiometric reagent, classic method |
| Catalyst-Free[1] | Potassium ferricyanide | Aromatic acids/Thionyl chloride | Environmentally friendly, simple work-up |
Experimental Protocols
Detailed Methodology: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.
Materials:
-
4-Fluorobenzoyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Apparatus for rotary evaporation and Kugelrohr distillation
Procedure:
-
Reaction Setup: Under a dry nitrogen atmosphere, add 4-fluorobenzoyl chloride (1.0 eq) and anhydrous dichloromethane to a dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the stirred solution, add trimethylsilyl cyanide (1.1-1.2 eq) via syringe.
-
Catalyst Addition: Carefully add tin(IV) chloride (0.2 eq) to the solution. The solution may change color.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by slowly adding ice-cold water.
-
Extraction: Extract the aqueous layer with two portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with two portions of ice-cold water. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Solvent Removal: Remove the dichloromethane by rotary evaporation.
-
Purification: Stir the resulting residue with pentane and decant the pentane solution. Remove the pentane by rotary evaporation to yield the crude product. For higher purity, the product can be further purified by Kugelrohr vacuum distillation to afford this compound as a colorless oil, which may solidify upon cooling.
Diagram: Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. One-pot Synthesis of Aroyl Cyanides Under Solvent-free and Catalyst-free Conditions [yyhx.ciac.jl.cn]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
How to prevent decomposition of 4-Fluorobenzoyl cyanide during storage
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Fluorobenzoyl cyanide during storage and handling.
Troubleshooting Guide
Issue: You observe a decrease in purity, discoloration (e.g., yellowing), or the formation of solid precipitates in your sample of this compound.
This guide provides a systematic approach to identifying and resolving potential decomposition issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating the decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during storage?
A1: The two main decomposition pathways for this compound, similar to other acyl cyanides, are hydrolysis and polymerization.
-
Hydrolysis: this compound is sensitive to moisture. In the presence of water, it can hydrolyze to form 4-Fluorobenzoic acid. This reaction can be catalyzed by both acidic and basic conditions.
-
Polymerization: The presence of basic impurities can initiate the polymerization of this compound, leading to the formation of high molecular weight byproducts.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: In a cool environment, typically refrigerated (2-8 °C).
-
Atmosphere: Under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture and oxygen.
-
Light: Protected from light by storing in an amber or opaque container.
-
Container: In a tightly sealed container to prevent moisture ingress.
Q3: My sample of this compound has turned slightly yellow. Is it still usable?
A3: A slight yellow discoloration may indicate the onset of decomposition. While it might still be suitable for some applications, it is crucial to first assess its purity using an appropriate analytical method (e.g., NMR, GC-MS, or HPLC). For reactions sensitive to impurities, using a discolored sample is not recommended.
Q4: Can I use an acid scavenger or stabilizer to prolong the shelf life of this compound?
A4: While some cyanohydrins can be stabilized with weak acids like citric acid or boric acid, adding stabilizers to this compound is not a standard practice and could potentially interfere with downstream reactions. The most effective preventative measure is strict adherence to proper storage and handling protocols. Interestingly, studies on the hydrolysis of the related benzoyl cyanide show that the reaction is inhibited by acidic conditions. Therefore, avoiding basic contaminants is more critical than adding an acidic stabilizer.
Q5: What are the best practices for handling this compound to prevent decomposition?
A5: To maintain the integrity of this compound during experimental use, follow these guidelines:
-
Use anhydrous handling techniques, such as working in a glovebox or using a Schlenk line.
-
Ensure all glassware and equipment are thoroughly dried before use.
-
Use anhydrous solvents from a reliable source.
-
Minimize the exposure of the compound to the atmosphere.
-
Avoid contamination with incompatible materials, especially water, acids, and bases.
Data Summary
| Parameter | Condition to Avoid | Recommended Preventative Measure | Rationale |
| Moisture/Humidity | Exposure to atmospheric or solvent-borne water. | Store under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and dried glassware. | Prevents hydrolysis to 4-Fluorobenzoic acid. |
| Temperature | Elevated temperatures. | Store in a cool, refrigerated (2-8 °C) environment. | Reduces the rate of potential decomposition reactions. |
| Light | Exposure to UV or ambient light. | Store in amber or opaque containers in a dark location. | Minimizes the risk of photo-decomposition. |
| pH/Contaminants | Contact with bases or strong acids. | Ensure all equipment is clean and free from basic residues. Store away from acids and bases. | Basic impurities can catalyze polymerization. Both acids and bases can catalyze hydrolysis. |
| Atmosphere | Exposure to air. | Keep the container tightly sealed and blanketed with an inert gas. | Prevents contact with atmospheric moisture. |
Experimental Protocols
Protocol 1: General Handling of this compound Under Anhydrous Conditions
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Oven-dried glassware (e.g., round-bottom flask, syringe)
-
Inert gas source (Nitrogen or Argon) with a manifold or Schlenk line
-
Septa and needles
Procedure:
-
Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas.
-
Once at room temperature, maintain a positive pressure of the inert gas.
-
Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Briefly remove the cap and cover the opening with a septum.
-
Using a clean, dry syringe, pierce the septum and draw the desired amount of the anhydrous solvent.
-
If this compound is a solid, quickly weigh the desired amount in a dry environment (preferably a glovebox) and add it to the reaction flask under a positive flow of inert gas.
-
If it is a liquid, use a clean, dry syringe to withdraw the desired volume and transfer it to the reaction flask.
-
Reseal the this compound container tightly, purge with inert gas, and store it under the recommended conditions.
Technical Support Center: Scaling Up 4-Fluorobenzoyl Cyanide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 4-Fluorobenzoyl cyanide.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Q1: We are observing a lower than expected yield of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we mitigate this?
A1: Lower yields during scale-up can be attributed to several factors. Here's a breakdown of potential causes and solutions:
-
Inadequate Mixing and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" where the exothermic cyanation reaction can cause degradation of the product or promote side reactions. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[1][2]
-
Troubleshooting:
-
Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry to maintain a homogenous reaction mixture.
-
Improve Heat Removal: Utilize a reactor with a high-efficiency cooling jacket and consider using a heat transfer fluid for better temperature control. For highly exothermic reactions, a semi-batch process where one reactant is added gradually can help manage heat evolution.[3]
-
Reaction Calorimetry: Conduct reaction calorimetry studies to understand the heat flow of the reaction at scale. This will help in designing an appropriate thermal management strategy and identifying potential thermal runaway risks.[3][4]
-
-
-
Side Reactions: The formation of by-products can become more significant at a larger scale. A common side reaction for acyl cyanides is the formation of dimers.[5][6]
-
Troubleshooting:
-
Catalyst and Solvent Choice: The use of a copper(I) salt catalyst in a carboxylic acid nitrile solvent has been shown to suppress dimer formation and lead to high yields of benzoyl cyanide, a close analogue.[6]
-
Anhydrous Conditions: Ensure all reactants and solvents are rigorously dried, as water can lead to the hydrolysis of the acyl cyanide.
-
-
-
Raw Material Quality: The purity of starting materials like 4-fluorobenzoyl chloride and the cyanide source can significantly impact the reaction outcome.
-
Troubleshooting:
-
Quality Control: Implement stringent quality control checks for all incoming raw materials.
-
Purification of Starting Materials: If necessary, purify the 4-fluorobenzoyl chloride by distillation before use.
-
-
Q2: During the purification of this compound at a larger scale, we are facing difficulties in achieving the desired purity. What are the likely impurities and what purification strategies are recommended?
A2: Achieving high purity on a large scale requires a well-defined purification strategy.
-
Potential Impurities:
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Dimer of this compound: This is a common by-product in acyl cyanide synthesis and can be difficult to separate.[5][6]
-
Unreacted 4-Fluorobenzoyl chloride: Incomplete reaction will leave residual starting material.
-
Hydrolysis products: Presence of moisture can lead to the formation of 4-fluorobenzoic acid.
-
Side products from impurities in starting materials: For example, if the starting material contains benzoyl chloride, you might see benzoyl cyanide as an impurity.
-
-
Purification Strategies:
-
Fractional Distillation: This is a common and effective method for purifying benzoyl cyanide and is applicable to this compound. A column with a sufficient number of theoretical plates should be used for efficient separation.[5][7]
-
Crystallization: If the product is a solid at room temperature or below, crystallization from a suitable solvent can be an effective purification method.
-
Solvent Extraction and Washes: A thorough workup procedure involving washing the organic phase with water and brine can help remove water-soluble impurities.
-
Q3: We are concerned about the safety of handling large quantities of cyanide for the synthesis. What are the key safety considerations for scaling up this process?
A3: Safety is paramount when working with cyanides.
-
Key Safety Measures:
-
Enclosed Systems: Whenever possible, conduct the reaction in a closed system to prevent the release of hydrogen cyanide gas.
-
Ventilation: All operations should be carried out in a well-ventilated area with appropriate exhaust systems.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats.
-
Cyanide Antidote Kit: Ensure that a cyanide antidote kit is readily available and personnel are trained in its use.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. Alkaline chlorination is a common method for treating cyanide waste.[8]
-
Continuous Flow Chemistry: Consider the use of continuous flow reactors. This technology can significantly improve safety by minimizing the volume of hazardous materials at any given time and providing better control over reaction conditions.[9][10][11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity for the large-scale synthesis of benzoyl cyanide, and can we expect similar results for this compound?
A1: Patents for the industrial production of benzoyl cyanide report yields of over 90% with high purity, often free from the problematic dimer by-product.[5][6] Given the similar reactivity of 4-fluorobenzoyl chloride, it is reasonable to target similar yields and purity levels with an optimized process.
Q2: What are the recommended reaction conditions for scaling up the synthesis of this compound?
A2: Based on analogous processes for benzoyl cyanide, a robust starting point for scale-up would involve the reaction of 4-fluorobenzoyl chloride with an alkali metal cyanide in the presence of a copper(I) salt catalyst in a nitrile solvent (e.g., acetonitrile). The reaction temperature would likely be in the range of 80-160°C.[6] A two-phase system with a tertiary amine and hydrogen cyanide has also been shown to produce high yields.[5]
Q3: How does the choice of cyanide source (e.g., sodium cyanide, potassium cyanide, trimethylsilyl cyanide) impact the scale-up process?
A3: While trimethylsilyl cyanide is often used in lab-scale synthesis, for large-scale production, alkali metal cyanides like sodium cyanide or potassium cyanide are more cost-effective. However, their lower solubility in organic solvents can present challenges. The use of a phase-transfer catalyst or a two-phase system can help overcome these solubility issues.[5]
Q4: What is the thermal stability of this compound and what are the potential hazardous decomposition products?
Section 3: Data Presentation
Table 1: Comparison of Industrial Synthesis Methods for Benzoyl Cyanide
| Parameter | Method 1: Two-Phase System[5] | Method 2: Copper(I) Catalyzed[6] |
| Reactants | Benzoyl chloride, Alkali metal cyanide, Tertiary amine, Hydrogen cyanide | Benzoyl chloride, Alkali metal cyanide, Copper(I) salt |
| Solvent System | Water and an organic solvent (e.g., methylene chloride) | Carboxylic acid nitrile (e.g., acetonitrile) |
| Temperature | Up to 80°C | 50°C to 160°C |
| Reported Yield | > 80% (up to 94%) | > 90% |
| Key Advantage | Avoids dimer formation, high yield | Excellent purity, free from dimer |
| Purification | Fractional distillation | Fractional distillation |
Section 4: Experimental Protocols
Protocol: Pilot-Scale Synthesis of this compound (Adapted from Benzoyl Cyanide Production Methods)
Disclaimer: This is a generalized protocol and must be adapted and thoroughly tested in a laboratory setting before any pilot-scale execution. A comprehensive safety and risk assessment is mandatory.
Materials:
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4-Fluorobenzoyl chloride (1.0 equivalent)
-
Sodium Cyanide (1.05 equivalents)
-
Copper(I) Cyanide (catalytic amount)
-
Anhydrous Acetonitrile
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
Addition funnel for solids or a screw feeder for controlled addition.
-
Receiving vessel for distillation.
-
Vacuum pump and fractional distillation setup.
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly dried and purged with nitrogen.
-
Charge Reactants: Charge the reactor with anhydrous acetonitrile and the catalytic amount of copper(I) cyanide.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with stirring.
-
Reactant Addition: Slowly add the 4-fluorobenzoyl chloride to the reactor. Following this, begin the controlled addition of sodium cyanide. The rate of addition should be carefully controlled to manage the exothermic reaction and maintain a stable internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture.
-
Filter to remove inorganic salts.
-
Wash the filtrate with water and brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude this compound by fractional vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
Section 5: Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound synthesis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. US4144269A - Process for the production of benzoyl cyanide (IV) - Google Patents [patents.google.com]
- 6. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. scitube.io [scitube.io]
- 12. benchchem.com [benchchem.com]
Identifying and resolving unexpected peaks in NMR of 4-Fluorobenzoyl cyanide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 4-Fluorobenzoyl cyanide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing unexpected peaks in the aromatic region of my 1H NMR spectrum for this compound. What could they be?
A1: Unexpected signals in the aromatic region (typically 7.0-8.5 ppm) often indicate the presence of aromatic impurities. Common culprits include:
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4-Fluorobenzoic acid: The hydrolysis product of this compound. Its aromatic protons will appear as two multiplets.
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Unreacted 4-Fluorobenzoyl chloride: If this was used as a starting material, residual amounts can be present. The aromatic protons of this compound will also present as two multiplets, but with slightly different chemical shifts than the desired product.
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Solvent Impurities: Residual aromatic solvents from purification, such as toluene or benzene, can also appear in this region.
Troubleshooting Steps:
-
Check for a broad singlet around 13 ppm. The carboxylic acid proton of 4-fluorobenzoic acid is a key indicator of hydrolysis.
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Compare your spectrum to the reference data. The table below provides expected chemical shifts for this compound and common impurities.
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Purify your sample. If impurities are suspected, repurification by distillation or chromatography may be necessary. Ensure all glassware is scrupulously dried to prevent hydrolysis.
Q2: My 13C NMR spectrum shows more signals than expected. How can I identify the impurities?
A2: Extra signals in a 13C NMR spectrum point to the presence of carbon-containing impurities. Based on the likely side reactions, these could be:
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4-Fluorobenzoic acid: Look for a signal corresponding to a carboxylic acid carbonyl carbon (around 167 ppm).
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4-Fluorobenzoyl chloride: The carbonyl carbon of the acid chloride will have a distinct chemical shift (around 168 ppm).
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Dimerization/Polymerization Products: Acyl cyanides can dimerize or polymerize, especially in the presence of basic impurities. These larger molecules will result in a more complex 13C NMR spectrum.
Troubleshooting Steps:
-
Consult the NMR data table. Compare the chemical shifts of your unexpected peaks with the values for known impurities.
-
Consider the reaction conditions. If basic conditions were used or if there was exposure to moisture, hydrolysis and polymerization are more likely.
-
Employ 2D NMR techniques. Techniques like HSQC and HMBC can help to correlate proton and carbon signals, aiding in the structural elucidation of unknown impurities.
Q3: I observe a broad peak in my 1H NMR that I cannot assign. What could it be?
A3: A broad, often exchangeable, peak can be indicative of several things:
-
Water: Residual water in the NMR solvent (usually CDCl3) is a very common impurity and typically appears as a broad singlet around 1.56 ppm.
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Carboxylic Acid Proton: As mentioned, the -COOH proton of 4-fluorobenzoic acid is broad and appears far downfield (~13 ppm).
-
Amide Protons: If ammonia or an amine was present, formation of 4-fluorobenzamide is possible, which would show two broad signals for the -NH2 protons.
Troubleshooting Steps:
-
Perform a D2O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. Exchangeable protons (like -OH and -NH) will exchange with deuterium and their signals will disappear or significantly decrease in intensity.
-
Ensure anhydrous conditions. To prevent the formation of hydrolysis byproducts, always use anhydrous solvents and dry glassware.
Data Presentation: NMR Chemical Shifts
| Compound | 1H NMR (CDCl3) | 13C NMR (CDCl3) |
| This compound (Predicted) | ~8.15 (m, 2H), ~7.25 (m, 2H) | ~168 (C=O), ~165 (C-F), ~133 (CH), ~128 (C-CN), ~117 (CH), ~115 (CN) |
| 4-Fluorobenzoic acid | ~8.12 (m, 2H), ~7.18 (m, 2H), ~13.1 (br s, 1H) | ~172 (C=O), ~166 (C-F), ~133 (CH), ~127 (C-COOH), ~116 (CH) |
| 4-Fluorobenzoyl chloride | ~8.13 (m, 2H), ~7.17 (m, 2H) | ~168 (C=O), ~166 (C-F), ~133 (CH), ~130 (C-COCl), ~117 (CH) |
| 4-Fluorobenzamide | ~7.85 (m, 2H), ~7.15 (m, 2H), ~6.0 (br s, 2H) | ~168 (C=O), ~165 (C-F), ~131 (CH), ~130 (C-CONH2), ~116 (CH) |
Experimental Protocols
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a standard 1H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required for 13C due to its lower natural abundance.
-
Process the spectra using appropriate software (e.g., Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak of CDCl3 (7.26 ppm for 1H and 77.16 ppm for 13C).
-
Mandatory Visualization
Caption: A flowchart outlining the troubleshooting steps for identifying unexpected peaks in the NMR spectrum of this compound.
Caption: A diagram illustrating the potential formation of common impurities from this compound through side reactions.
Improving the selectivity of reactions involving 4-Fluorobenzoyl cyanide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of reactions involving 4-Fluorobenzoyl cyanide. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions with this compound, offering potential causes and solutions to improve reaction selectivity and yield.
Issue 1: Low Yield in Amide or Ester Synthesis
Q: I am experiencing low yields when reacting this compound with my amine or alcohol. What are the common causes and how can I improve the conversion?
A: Low yields in acylation reactions are frequently due to issues with reagents, reaction conditions, or the stability of the acyl cyanide itself.
-
Possible Cause 1: Hydrolysis of this compound. this compound is sensitive to moisture and can hydrolyze to 4-fluorobenzoic acid, which is unreactive under these conditions.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle the reagent under inert conditions.
-
-
Possible Cause 2: Incomplete Reaction. The nucleophilicity of the amine or alcohol may be insufficient for complete conversion under the current conditions.
-
Solution: For less reactive nucleophiles, consider adding a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCN byproduct. For esterifications, a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. Gentle heating may also be required, but should be monitored to prevent side reactions.
-
-
Possible Cause 3: Side Reactions. At elevated temperatures, side reactions such as decarbonylation or polymerization can occur, consuming the starting material.
-
Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
-
Issue 2: Formation of Multiple Products in Acylation Reactions
Q: My reaction is producing a mixture of the desired product and several byproducts. How can I improve the selectivity?
A: The formation of multiple products points to a lack of selectivity, which can be influenced by the substrate, catalyst, and reaction conditions.
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Possible Cause 1: Competing Nucleophilic Sites. If your substrate contains multiple nucleophilic groups (e.g., an amino alcohol), the reaction may not be selective for the desired site.
-
Solution: The relative nucleophilicity of the functional groups will often dictate the major product. Amine groups are generally more nucleophilic than hydroxyl groups and will react preferentially. To acylate the hydroxyl group in the presence of an amine, a protecting group strategy is typically required. For diols, selectivity can sometimes be achieved by controlling stoichiometry and reaction temperature.
-
-
Possible Cause 2: N-Acylation vs. C-Acylation in Friedel-Crafts Reactions. When reacting with anilines, N-acylation is significantly faster than the desired C-acylation (Friedel-Crafts reaction).
-
Solution: A two-step process is necessary. First, protect the amine via N-acylation. The resulting amide can then undergo a Lewis acid-catalyzed Friedel-Crafts acylation, which is directed to the para position relative to the amide group.[1]
-
-
Possible Cause 3: Isomer Formation in Friedel-Crafts Acylation. The fluorine atom is an ortho, para-director. While the acyl group is generally directed to the para position due to sterics, some ortho isomer may form.
-
Solution: The choice of Lewis acid and solvent can influence the ortho/para ratio. Bulky Lewis acid catalysts may favor the formation of the less sterically hindered para product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A: this compound has two primary electrophilic sites. The most reactive site is the carbonyl carbon, which is susceptible to nucleophilic attack by amines, alcohols, and organometallic reagents. The second site is the aromatic ring, which can undergo electrophilic aromatic substitution, such as Friedel-Crafts acylation. The cyanide group itself is relatively unreactive towards nucleophiles in this context but can be a leaving group.
Q2: How does the fluorine substituent affect the reactivity and selectivity of this compound?
A: The fluorine atom has two opposing electronic effects:
-
Inductive Effect (-I): As a highly electronegative atom, fluorine withdraws electron density from the aromatic ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This effect also deactivates the ring towards electrophilic substitution compared to benzene.
-
Mesomeric Effect (+M): The lone pairs on the fluorine can be donated into the aromatic pi-system, increasing electron density at the ortho and para positions. This effect directs incoming electrophiles to these positions during reactions like Friedel-Crafts acylation. The para product is usually favored due to less steric hindrance.
Q3: What are the recommended storage and handling conditions for this compound?
A: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture and sources of ignition. Due to its reactivity with water, it is crucial to handle the compound in a dry environment, such as a glovebox or using Schlenk line techniques. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can the cyanide group participate in side reactions?
A: Yes, under certain conditions. While typically acting as a leaving group in acylation reactions, the cyanide group can be displaced by other nucleophiles. Additionally, in the presence of strong reducing agents, the cyanide group can be reduced. Decarbonylation, the loss of carbon monoxide, is a potential side reaction for acyl cyanides at higher temperatures.
Data Presentation
The following tables summarize representative yields for common reactions involving this compound and related compounds under various conditions.
Table 1: N-Acylation of Substituted Anilines with 4-Fluorobenzoyl Chloride (Precursor to Friedel-Crafts) [1]
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | Aniline | 4-Fluoro-N-phenylbenzamide | 95 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-4-fluorobenzamide | 92 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-fluorobenzamide | 96 |
| 4 | 2,5-Dichloroaniline | N-(2,5-dichlorophenyl)-4-fluorobenzamide | 88 |
Table 2: Friedel-Crafts Benzoylation of N-Acylated Anilines with 4-Fluorobenzoyl Chloride [1]
| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |
| 1 | 4-Fluoro-N-phenylbenzamide | Cu(OTf)₂ (10) | 2-Amino-5-chloro-4'-fluorobenzophenone | 75 |
| 2 | N-(4-chlorophenyl)-4-fluorobenzamide | Cu(OTf)₂ (10) | 2-Amino-4,5-dichloro-4'-fluorobenzophenone | 70 |
| 3 | N-(4-methoxyphenyl)-4-fluorobenzamide | Cu(OTf)₂ (10) | 2-Amino-5-methoxy-4'-fluorobenzophenone | 80 |
| 4 | N-(2,5-dichlorophenyl)-4-fluorobenzamide | Cu(OTf)₂ (10) | 2-Amino-4,5,2'-trichloro-4'-fluorobenzophenone | 65 |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis (N-Acylation)
This protocol is adapted from standard procedures for the acylation of primary and secondary amines.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ester Synthesis
This protocol is a standard procedure for the acylation of alcohols, enhanced with a catalyst.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.), and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) to an anhydrous aprotic solvent (e.g., Dichloromethane).
-
Addition: Dissolve this compound (1.2 eq.) in the anhydrous solvent and add it dropwise to the alcohol solution at room temperature.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it may be gently heated to 40-50 °C. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with the organic solvent. Wash the solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by silica gel column chromatography.
Visualizations
References
Managing moisture sensitivity in 4-Fluorobenzoyl cyanide experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 4-Fluorobenzoyl cyanide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound with the chemical formula C₈H₄FNO.[1] It belongs to the class of acyl cyanides and is a versatile reagent in organic synthesis. Due to the presence of a reactive cyano group and a fluorinated aromatic ring, it serves as a key building block for the synthesis of various pharmaceutical intermediates and other complex organic molecules. Benzyl cyanides, in general, are precursors to numerous pharmaceuticals, including antiarrhythmics, antidepressants, and antihistamines.[2]
Q2: How moisture-sensitive is this compound?
Q3: What happens if this compound is exposed to moisture?
Exposure to moisture will likely lead to the hydrolysis of this compound. The nitrile group can be hydrolyzed to a carboxylic acid.[4] In this case, this compound would hydrolyze to form 4-Fluorobenzoic acid and hydrogen cyanide. This degradation will not only consume the starting material, leading to lower yields of the desired product, but the byproducts can also complicate the reaction mixture and the purification process.
Q4: How should I properly store this compound?
To minimize degradation due to moisture, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a glove box.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also highly recommended to prevent exposure to atmospheric moisture.[3]
Q5: What are the main safety precautions when handling this compound?
This compound is a toxic compound.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] Therefore, it is crucial to handle this chemical in a well-ventilated fume hood.[5][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[5][7] Ensure that an eyewash station and a safety shower are readily accessible.[3]
Troubleshooting Guide
Problem 1: My reaction yield is consistently low.
-
Question: I am using this compound in my reaction, but my yields are much lower than expected. What could be the cause?
-
Answer: Low yields are a common sign of reactant degradation, and for this compound, moisture contamination is a primary suspect. The hydrolysis of this compound to 4-Fluorobenzoic acid reduces the amount of active reagent available for your desired transformation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool it under a stream of dry inert gas or in a desiccator before use.
-
Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Check the purity of your this compound. If it has been stored improperly or for a long time, it may have already degraded. Consider purifying the reagent or using a fresh batch.
-
-
Problem 2: I am observing an unexpected acidic byproduct in my reaction mixture.
-
Question: After my reaction, I've isolated a significant amount of a crystalline solid which I've identified as 4-Fluorobenzoic acid. Why is this happening?
-
Answer: The presence of 4-Fluorobenzoic acid is a direct indicator of the hydrolysis of this compound. This confirms that water is present in your reaction system.
-
Troubleshooting Steps:
-
Review Solvent and Reagent Purity: Scrutinize the dryness of your solvent and all other reagents used in the reaction. Even seemingly non-hygroscopic reagents can absorb moisture from the air.
-
Check Reaction Setup: Ensure all joints in your glassware are properly sealed. Use high-vacuum grease for ground glass joints if appropriate for your reaction.
-
Monitor Additions: If you are adding other reagents via syringe, ensure the syringe is dry and that the septum on your reaction flask is not compromised.
-
-
Problem 3: My reaction results are inconsistent from one run to another.
-
Question: I am running the same reaction under what I believe are identical conditions, but my results are not reproducible. What could be the issue?
-
Answer: Inconsistent results often point to a variable that is not being adequately controlled. With a moisture-sensitive compound like this compound, this variable is very likely the amount of trace moisture in the reaction.
-
Troubleshooting Steps:
-
Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for setting up your anhydrous reactions. This should include specific instructions for drying glassware, handling solvents, and setting up the inert atmosphere.
-
Quantify Moisture: If possible, use a Karl Fischer titrator to determine the water content of your solvents and liquid reagents to ensure they meet the required dryness level.
-
Environmental Factors: Be mindful of the ambient humidity in the laboratory. On days with high humidity, it is even more critical to be rigorous with anhydrous techniques.
-
-
Data Presentation
The following table summarizes the expected impact of moisture on a hypothetical reaction where this compound is a key reactant.
| Parameter | Reaction Under Anhydrous Conditions | Reaction with Moisture Contamination |
| Expected Yield of Desired Product | High (e.g., >80%) | Low to moderate (e.g., <50%) |
| Purity of Crude Product | High | Low (contaminated with byproducts) |
| Major Byproducts | Minimal | 4-Fluorobenzoic acid, Hydrogen Cyanide |
| Reaction Profile (e.g., by TLC/LC-MS) | Clean conversion to the desired product | Multiple spots/peaks indicating starting material, product, and byproducts |
| Reproducibility | High | Low |
Experimental Protocols
Protocol: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
-
Glassware Preparation:
-
Thoroughly clean all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel) with an appropriate solvent.
-
Dry the glassware in an oven at a minimum of 120 °C for at least 4 hours (overnight is preferred).
-
Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (e.g., nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Solvent and Reagent Preparation:
-
Use a commercially available anhydrous solvent or dry the solvent using standard laboratory procedures (e.g., distillation from a suitable drying agent).
-
Transfer the anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Ensure all other reagents are of high purity and are handled in a way that minimizes exposure to atmospheric moisture. Solid reagents should be dried in a vacuum oven if their stability permits.
-
-
Reaction Setup and Execution:
-
Dissolve the other reaction components in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Carefully weigh the required amount of this compound in a glove box or a nitrogen-filled glove bag and transfer it to the reaction flask. Alternatively, if it is a liquid, it can be added via a dry syringe.
-
Maintain a positive pressure of inert gas throughout the reaction. If the reaction requires heating, use a reflux condenser with an inert gas inlet at the top.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).
-
-
Reaction Quenching and Work-up:
-
Upon completion, cool the reaction mixture to the appropriate temperature (e.g., 0 °C in an ice bath).
-
Slowly and carefully quench the reaction by adding a suitable quenching agent. Be aware that unreacted this compound will react exothermically with protic quenching agents like water or alcohol. The quenching procedure should be performed in a fume hood.
-
Proceed with the standard aqueous work-up and extraction procedures to isolate the crude product.
-
-
Purification:
-
Purify the crude product using an appropriate method, such as column chromatography, recrystallization, or distillation, to obtain the pure desired product.
-
Mandatory Visualization
Caption: Experimental workflow for handling moisture-sensitive this compound.
Caption: Troubleshooting flowchart for issues related to moisture in this compound experiments.
References
- 1. This compound | C8H4FNO | CID 11557318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 4-Fluorobenzyl Cyanide | 459-22-3 | TCI AMERICA [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Fluorobenzoyl Cyanide and Other Benzoyl Cyanides
For Immediate Release
This guide provides a comprehensive comparison of the reactivity of 4-Fluorobenzoyl cyanide with other substituted benzoyl cyanides, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for understanding and predicting the chemical behavior of these important synthetic intermediates.
Introduction
Benzoyl cyanides are versatile reagents in organic synthesis, known for their utility in the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the benzoyl cyanide scaffold can be finely tuned by the introduction of substituents on the aromatic ring. This guide focuses on the comparative reactivity of this compound, a compound of increasing interest due to the unique electronic properties of the fluorine substituent. Understanding its reactivity profile in comparison to other benzoyl cyanides is crucial for optimizing reaction conditions and designing novel synthetic pathways.
Quantitative Comparison of Reactivity
The reactivity of para-substituted benzoyl cyanides is significantly influenced by the electronic nature of the substituent. Electron-withdrawing groups are generally observed to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity.
One study on the hydrolysis of benzoyl cyanides revealed that p-chlorobenzoyl cyanide hydrolyzes approximately twofold faster than benzoyl cyanide over the entire pH range studied.[1] This observation is consistent with the electron-withdrawing nature of the chloro substituent.
To provide a broader comparative framework, the following table summarizes the expected relative reactivity based on Hammett substituent constants (σp) and qualitative observations from related reactions. A larger positive σp value corresponds to a stronger electron-withdrawing effect and thus a higher expected reaction rate in nucleophilic substitution reactions.
| Substituent (p-X) | Hammett Constant (σp) | Expected Relative Reactivity (kₓ/kн) |
| -OCH₃ | -0.27 | < 1 |
| -CH₃ | -0.17 | < 1 |
| -H | 0.00 | 1 |
| -F | +0.06 | > 1 |
| -Cl | +0.23 | > 1 (approx. 2 for hydrolysis)[1] |
| -NO₂ | +0.78 | >> 1 |
Note: The Hammett constants are standard literature values. The expected relative reactivity is a qualitative prediction based on electronic effects, supported by experimental data where available.
Experimental Protocols
The following is a generalized protocol for a kinetic study of the hydrolysis of benzoyl cyanides, which can be adapted to compare the reactivity of this compound with other analogs. This method typically employs UV-Vis spectrophotometry to monitor the reaction progress.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a para-substituted benzoyl cyanide.
Materials:
-
Para-substituted benzoyl cyanide (e.g., this compound)
-
Acetonitrile (spectroscopic grade)
-
Deionized water
-
Buffer solutions of desired pH
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the benzoyl cyanide in dry acetonitrile at a concentration of approximately 0.1 M.
-
Reaction Setup:
-
Equilibrate the UV-Vis spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).
-
Pipette 2.0 mL of the desired aqueous buffer solution into a quartz cuvette and place it in the holder.
-
-
Initiation of Reaction:
-
Rapidly inject a small aliquot (e.g., 20 µL) of the benzoyl cyanide stock solution into the cuvette.
-
Immediately cap the cuvette, invert it several times to ensure thorough mixing, and start data acquisition.
-
-
Data Collection:
-
Monitor the change in absorbance at a wavelength where the benzoyl cyanide or the product (benzoic acid) has a significant absorbance, and the other species has minimal absorbance. The disappearance of the benzoyl cyanide peak is often monitored.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of the resulting linear plot will be -k_obs.
-
Visualizing the Comparison Workflow
The logical flow for comparing the reactivity of different benzoyl cyanides can be visualized as follows:
References
A Comparative Analysis for Researchers: 4-Fluorobenzoyl Cyanide vs. 4-Chlorobenzoyl Cyanide
For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to the success of their work. This guide provides a detailed comparison of 4-Fluorobenzoyl cyanide and 4-chlorobenzoyl cyanide, highlighting the advantages conferred by the fluorine substituent in terms of stability and reactivity. This analysis is supported by available experimental data and established chemical principles.
Executive Summary
While both this compound and 4-chlorobenzoyl cyanide are valuable reagents in organic synthesis, the fluorine-substituted compound generally offers superior performance due to the unique electronic properties of the fluorine atom. Acyl fluorides, in general, are known to be more thermally and hydrolytically stable than their chloro- counterparts. This increased stability translates to easier handling, storage, and more controlled reactivity, which can be advantageous in complex multi-step syntheses. Although direct comparative quantitative data between these two specific molecules is limited in publicly available literature, the principles of physical organic chemistry and data from analogous compounds suggest that this compound is a more robust and often more selective reagent.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound and 4-chlorobenzoyl cyanide is presented below. This data is essential for characterizing these compounds and for monitoring reaction progress.
| Property | This compound | 4-Chlorobenzoyl Cyanide |
| Molecular Formula | C₈H₄FNO | C₈H₄ClNO |
| Molecular Weight | 149.12 g/mol [1] | 165.57 g/mol |
| Appearance | Colorless oil that solidifies on standing | Not explicitly found, but likely a solid |
| Boiling Point | Not explicitly found | 114-116 °C at 13 mmHg |
| IR Spectroscopy (C≡N stretch) | ~2220 cm⁻¹ | Not explicitly found for the benzoyl cyanide, but the isomeric 4-chlorobenzyl cyanide shows a nitrile stretch.[2][3] |
| IR Spectroscopy (C=O stretch) | ~1685 cm⁻¹ | Not explicitly found |
| ¹³C NMR (C≡N) | Not explicitly found | Not explicitly found |
| ¹³C NMR (C=O) | Not explicitly found | Not explicitly found |
Reactivity and Stability: A Comparative Overview
The primary advantages of this compound over its chloro-analogue stem from the high electronegativity and strong carbon-fluorine bond.
Hydrolytic and Thermal Stability: Acyl fluorides are generally more stable towards hydrolysis and thermal decomposition compared to acyl chlorides.[4] This enhanced stability is attributed to the stronger C-F bond compared to the C-Cl bond. This property makes this compound easier to handle and store, and less prone to degradation during purification or reaction work-up.
Reactivity Profile: While more stable, the carbonyl group in this compound remains sufficiently electrophilic for nucleophilic acyl substitution reactions. The reactivity can be modulated by the reaction conditions. The greater electronegativity of fluorine compared to chlorine makes the carbonyl carbon in the fluoro-derivative more electron-deficient and thus potentially more reactive towards nucleophiles. However, the stronger C-F bond can also influence the leaving group ability. In practice, acyl fluorides often exhibit a more controlled and selective reactivity profile compared to the more aggressive acyl chlorides. This can be particularly beneficial in the synthesis of complex molecules where chemoselectivity is crucial.
Experimental Protocols
Detailed experimental protocols for the synthesis of both compounds are provided below to allow for reproducible preparation in a laboratory setting.
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of acyl cyanides from acyl chlorides.
Materials:
-
4-Fluorobenzoyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Pentane
-
Magnesium sulfate (MgSO₄)
-
Ice-cold water
Procedure:
-
To a dry 100-mL round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzoyl chloride (1.829 g, 11.54 mmol) and 30 mL of freshly distilled dichloromethane.
-
Add trimethylsilyl cyanide (1.8 mL, 13 mmol) to the solution.
-
Carefully add tin(IV) chloride (0.29 mL, 2.5 mmol). The solution will change color from clear to dark yellow and then to dark brown within minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding 90 mL of ice-cold water.
-
Extract the aqueous layer with two 90-mL portions of dichloromethane.
-
Combine the organic extracts and wash with two 90-mL portions of ice-cold water.
-
Dry the organic layer over magnesium sulfate and filter.
-
Remove the dichloromethane by rotary evaporation to yield a dark brown residue.
-
Stir the residue with pentane and decant the pentane solution.
-
Remove the pentane by rotary evaporation to yield this compound as a yellow oil (0.911 g).
-
Further purify the product by Kugelrohr vacuum distillation to obtain a colorless oil that solidifies upon cooling (0.666 g, 39% yield).
Synthesis of 4-Chlorobenzoyl Cyanide
This protocol is based on a patented procedure for the preparation of aroyl cyanides.
Materials:
-
4-Chlorobenzoyl chloride
-
Sodium cyanide (NaCN)
-
Copper(I) cyanide (CuCN)
Procedure:
-
In a three-necked flask, mix 175 g (1 mol) of 4-chlorobenzoyl chloride, 48.5 g (0.97 mol) of sodium cyanide, and 2.7 g of copper(I) cyanide.
-
Heat the mixture as described in the patent literature.
-
After the reaction is complete, purify the product by fractional distillation to obtain 4-chlorobenzoyl cyanide (158 g, 96% of theory) with a boiling point of 114°-116° C at 13 mm Hg.[2]
Applications in Synthesis: A Logical Workflow
Both 4-halobenzoyl cyanides are versatile intermediates in organic synthesis, particularly in the formation of amides, esters, and ketones through nucleophilic acyl substitution. The general workflow for these transformations is depicted below.
Caption: General experimental workflow for nucleophilic acyl substitution reactions using 4-halobenzoyl cyanides.
Comparative Reaction Pathway Logic
The choice between this compound and 4-chlorobenzoyl cyanide can impact the reaction pathway and outcome. The higher stability of the fluoro-derivative can lead to cleaner reactions with fewer side products.
Caption: Logical flow comparing the anticipated reaction outcomes based on the choice of 4-halobenzoyl cyanide.
Conclusion
References
A Comparative Guide to 4-Fluorobenzoyl Cyanide and Acid Chlorides as Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acyl group is a cornerstone of modern organic synthesis, pivotal in the creation of novel pharmaceuticals and functional materials. The choice of acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison between 4-fluorobenzoyl cyanide and its more traditional counterpart, 4-fluorobenzoyl chloride, as acylating agents. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Performance Differences
| Feature | This compound | 4-Fluorobenzoyl Chloride |
| Reactivity | Generally milder | Highly reactive |
| Byproducts | Cyanide salts (e.g., NaCN) | Hydrochloric acid (HCl) |
| Handling | Requires caution due to toxicity of cyanide | Corrosive and moisture-sensitive |
| Substrate Scope | Potentially offers higher selectivity with sensitive functional groups | Broad applicability, but can be too reactive for delicate substrates |
| Reaction Conditions | Often requires a catalyst or promoter | Typically proceeds rapidly, often with a base to scavenge HCl |
Performance in Acylation Reactions: A Data-Driven Comparison
The efficacy of an acylating agent is best evaluated through its performance in key chemical transformations. This section summarizes available experimental data for the acylation of common nucleophiles using both this compound and 4-fluorobenzoyl chloride.
Acylation of Amines
The formation of amides is a fundamental transformation in organic and medicinal chemistry.
Table 1: Acylation of Amines with 4-Fluorobenzoyl Chloride
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Pyrrolidine | Triethylamine | Cyrene | 0 to rt | 1 h | 95 |
| Aniline | Triethylamine | Cyrene | 0 to rt | 1 h | 89 |
| Benzylamine | Triethylamine | Cyrene | 0 to rt | 1 h | 92 |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, crucial intermediates in drug synthesis.
Table 2: Friedel-Crafts Acylation with 4-Fluorobenzoyl Chloride
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Aniline Derivatives | Copper Triflate | Solvent-free | 100 | 5 min | Good to Excellent |
| Benzene | Hafnium(IV) triflate and Trifluoromethanesulfonic acid | - | - | - | Good |
| Substituted Benzenes | Lanthanide triflates | - | - | - | Up to 93% |
Note: There is limited specific experimental data available for the use of this compound in Friedel-Crafts acylation reactions. Acyl cyanides can participate in Friedel-Crafts reactions, but they are generally less reactive than the corresponding acid chlorides and may require more forcing conditions or specific catalysts.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures.
General Protocol for the Acylation of Amines with 4-Fluorobenzoyl Chloride
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent such as dichloromethane or Cyrene.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Friedel-Crafts Acylation with 4-Fluorobenzoyl Chloride
-
Catalyst Suspension: In a dry reaction vessel under an inert atmosphere, suspend the Lewis acid catalyst (e.g., aluminum chloride or copper triflate) in a dry, inert solvent (e.g., dichloromethane or nitromethane).
-
Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add 4-fluorobenzoyl chloride to the mixture. Stir for a short period to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: Add the aromatic substrate, dissolved in a dry, inert solvent, dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the product by distillation, recrystallization, or column chromatography.
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the fundamental processes involved in acylation reactions and a generalized experimental workflow.
Spectroscopic characterization and confirmation of synthesized 4-Fluorobenzoyl cyanide
For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of novel compounds are paramount. This guide provides a comprehensive overview of the spectroscopic characterization of 4-Fluorobenzoyl cyanide, offering a comparative analysis of its synthesis and detailed experimental protocols for its confirmation.
Synthesis and Spectroscopic Confirmation of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactivity is centered around the electrophilic carbonyl carbon and the cyano group. Accurate confirmation of its synthesis is crucial to ensure the desired downstream reactivity and product formation. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for the synthesized this compound. This data serves as a benchmark for researchers to confirm the successful synthesis of the target molecule.
| Spectroscopic Technique | Parameter | Observed Value |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ) | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Chemical Shift (δ) | -102.4 |
| IR Spectroscopy | C≡N Stretch | ~2230 cm⁻¹ (Expected) |
| C=O Stretch | ~1680 cm⁻¹ (Expected) | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 149.03 (Expected) |
| Major Fragments | m/z 121 ([M-CO]⁺), m/z 95 ([M-CO-CN]⁺) (Expected) |
Experimental Protocols
Detailed methodologies for the synthesis and key characterization experiments are provided below.
Synthesis of this compound
A common method for the synthesis of acyl cyanides is the reaction of the corresponding acyl chloride with a cyanide source. A representative procedure is as follows:
-
Preparation of 4-Fluorobenzoyl Chloride: 4-Fluorobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield 4-fluorobenzoyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or under neat conditions.
-
Cyanation: The freshly prepared or purified 4-fluorobenzoyl chloride is then reacted with a cyanide source. A common and effective method involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a cyanide salt (e.g., KCN) and a phase-transfer catalyst (e.g., 18-crown-6). The reaction is typically performed in an aprotic solvent such as acetonitrile or DCM at room temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with an aqueous solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The sample is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A thin film of the purified compound is prepared on a salt plate (e.g., NaCl or KBr), or the spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The purified sample is introduced into the ion source, and the resulting mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.
Visualization of Experimental Workflow and Synthesis Comparison
The following diagrams illustrate the experimental workflow for the characterization of this compound and provide a comparison of different synthetic routes to acyl cyanides.
Comparative Analysis of Synthesis and Characterization
Synthesis: The choice of synthetic route to this compound depends on factors such as substrate availability, scale, and safety considerations. The reaction of acyl chlorides with metal cyanides is a classic method, but can be heterogeneous and require harsh conditions.[1] The use of trimethylsilyl cyanide often provides a milder and more homogeneous reaction.[2] More recently, cyanide-free methods, such as the oxidation of benzylic nitriles, have emerged as attractive alternatives, avoiding the use of highly toxic cyanide reagents.
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The characteristic downfield shift of the aromatic protons and the presence of carbon-fluorine coupling in the ¹³C NMR spectrum are key indicators of the 4-fluorobenzoyl moiety. ¹⁹F NMR provides a direct confirmation of the presence and chemical environment of the fluorine atom.
-
IR Spectroscopy: The IR spectrum provides crucial information about the functional groups. The presence of a strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretch, while a strong band around 1680 cm⁻¹ confirms the presence of the carbonyl (C=O) group. The exact positions of these bands can be influenced by the electronic effects of the fluorine substituent.
-
Mass Spectrometry: EI-MS confirms the molecular weight of the compound through the molecular ion peak (m/z 149). The fragmentation pattern, including the loss of carbon monoxide (CO) to give a fragment at m/z 121 and subsequent loss of the cyanide radical (•CN) to yield a fragment at m/z 95, provides further structural evidence.
References
Comparative analysis of different synthetic routes to 4-Fluorobenzoyl cyanide
A Comparative Analysis of Synthetic Routes to 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of this compound, a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The following analysis evaluates different synthetic strategies based on reaction yield, purity, reaction conditions, and the nature of reagents employed. Experimental data from literature sources are presented to support these comparisons, offering insights into the practical application of each route.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to acyl cyanides, with specific details for this compound where available. This allows for a direct comparison of the efficiency and requirements of each method.
| Synthetic Route | Starting Material | Cyanide Source | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Purity | Reference |
| Route 1: Lewis Acid Catalyzed Cyanation | 4-Fluorobenzoyl chloride | Trimethylsilyl cyanide (TMSCN) | Tin (IV) chloride (SnCl₄) | Methylene chloride | 2 hours | 39% | Colorless oil after distillation | [1] |
| Route 2: Phase-Transfer Catalyzed Cyanation | 4-Fluorobenzoyl chloride (inferred) | Potassium cyanide (KCN) | PEG400 / Zinc Iodide (ZnI₂) | Dichloromethane | Not specified | Moderate (inferred from benzoyl cyanide synthesis) | Not specified | [2] |
| Route 3: Copper-Catalyzed Cyanation | 4-Fluorobenzoyl chloride (inferred) | Cuprous cyanide (CuCN) | None (reagent) | None (neat) | 1.5 hours | 60-65% (for benzoyl cyanide) | Solidifies to colorless crystals | [3] |
| Route 4: Hydrous Reaction Medium | 4-Fluorobenzoyl chloride (inferred) | Alkali metal cyanide (e.g., NaCN) | Poly(alkylene oxide) / Water | Not specified | Not specified | Not specified | Not specified | [4] |
Detailed Experimental Protocols
Route 1: Lewis Acid Catalyzed Cyanation with TMSCN
This method utilizes the reaction of 4-fluorobenzoyl chloride with trimethylsilyl cyanide, catalyzed by a Lewis acid, tin (IV) chloride.
Experimental Procedure: [1]
-
To a 100-mL round-bottom flask under dry conditions, add 1.829 g (11.54 mmol) of 4-fluorobenzoyl chloride and 30 mL of freshly distilled methylene chloride.
-
Add 1.8 mL (13 mmol) of trimethylsilyl cyanide to the solution.
-
To this mixture, add 0.29 mL (2.5 mmol) of tin (IV) chloride. The solution will change color from clear to dark yellow and then to dark brown within minutes.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction with 90 mL of ice-cold water.
-
Extract the aqueous layer with two 90-mL portions of methylene chloride.
-
Combine the organic extracts, wash with two 90-mL portions of ice-cold water, and dry with magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation to yield a dark brown residue.
-
Stir the residue with pentane and decant the pentane solution.
-
Remove the pentane by rotary evaporation to yield 0.911 g of this compound as a yellow oil.
-
Further purification by Kugelrohr vacuum distillation affords 0.666 g (39%) of this compound as a colorless oil that solidifies upon standing in a freezer.
Route 2: Phase-Transfer Catalyzed Cyanation with KCN
This route employs potassium cyanide as the cyanide source with a phase-transfer catalyst system of PEG400 and zinc iodide. The following is a general procedure for aroyl cyanides, which can be adapted for this compound.[2]
General Experimental Procedure: [2]
-
In a 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet, charge 0.5 g (0.0016 mol) of ZnI₂, 30 mL of CH₂Cl₂, 1.5 g (0.004 mol) of PEG400, and 7.8 g (0.12 mol) of KCN.
-
After stirring for 20 minutes, add the aroyl chloride (e.g., 4-fluorobenzoyl chloride, 0.100 mol).
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the aroyl chloride spot has completely disappeared on the TLC plate, continue stirring for an additional 30 minutes.
-
Work-up would typically involve filtration to remove inorganic salts, followed by washing the organic phase and purification by distillation or crystallization.
Route 3: Copper-Catalyzed Cyanation with CuCN
This classical method involves the reaction of an acyl chloride with cuprous cyanide at elevated temperatures. The following procedure is for benzoyl cyanide and serves as a template for the synthesis of this compound.[3]
General Experimental Procedure: [3]
-
In a 500-mL distilling flask, place 110 g (1.2 moles) of dried cuprous cyanide and 143 g (1.02 moles) of purified benzoyl chloride.
-
Shake the flask to ensure the cuprous cyanide is thoroughly moistened.
-
Heat the flask in an oil bath, raising the temperature to 220–230°C and maintaining it for 1.5 hours.
-
After the reaction, the product is distilled directly from the reaction mixture.
-
The crude benzoyl cyanide is then purified by fractional distillation. For benzoyl cyanide, the product is collected at 208–209°C.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic routes to this compound.
Caption: Workflow for Route 1.
Caption: Workflow for Route 2.
Caption: Workflow for Route 3.
Objective Comparison and Concluding Remarks
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and disadvantages.
-
Route 1 (Lewis Acid Catalyzed) is well-documented for this compound and proceeds under mild conditions.[1] However, the reported yield is modest (39%), and it requires the use of trimethylsilyl cyanide, which is a relatively expensive and moisture-sensitive reagent. The use of a stoichiometric amount of a Lewis acid like SnCl₄ also adds to the cost and waste generation.
-
Route 2 (Phase-Transfer Catalyzed) presents a potentially more cost-effective and safer alternative by using KCN.[2] The catalytic system of PEG400 and ZnI₂ is environmentally benign. While specific yield data for the 4-fluoro derivative is not provided, the synthesis of benzoyl cyanide proceeds in moderate yields.[2] This method operates at room temperature, which is advantageous for industrial applications.
-
Route 3 (Copper-Catalyzed) is a classic and high-yielding method for benzoyl cyanide (60-65%).[3] It is a solvent-free reaction, which is a significant green chemistry advantage. However, it requires very high temperatures, which can be energy-intensive and may not be suitable for substrates with heat-sensitive functional groups. The work-up involves direct distillation from the reaction mixture, which can be challenging on a large scale.
-
Route 4 (Hydrous Medium) , as described in a patent, suggests the possibility of using water as a co-solvent, which could offer safety and cost benefits.[4] However, the patent lacks specific examples and quantitative data for this compound, making a direct comparison difficult without further experimental validation.
References
Cross-reactivity studies of 4-Fluorobenzoyl cyanide with various functional groups
A Comparative Guide to the Cross-Reactivity of 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of this compound with various functional groups. Due to a lack of specific quantitative kinetic data in the current literature for this compound, this document offers a qualitative comparison based on established principles of chemical reactivity, alongside detailed experimental protocols to enable researchers to generate quantitative data.
Introduction to this compound Reactivity
This compound is an electrophilic acylating agent. Its reactivity is primarily dictated by the acyl cyanide group, where the carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of both the carbonyl oxygen and the cyanide group. The cyanide ion is a good leaving group, facilitating nucleophilic acyl substitution reactions. The 4-fluoro substituent on the benzene ring is a weakly deactivating group via induction and a weakly activating group via resonance, leading to a nuanced effect on the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl cyanide. In general, aromatic acyl cyanides are less reactive than their aliphatic counterparts due to resonance stabilization of the carbonyl group with the aromatic ring.[1]
The primary reaction of this compound with nucleophilic functional groups is anticipated to be nucleophilic acyl substitution, leading to the formation of an acylated product and the release of a cyanide ion.
Qualitative Cross-Reactivity Profile
The reactivity of this compound towards various functional groups is expected to follow the general principles of nucleophilicity.
-
Amines (Primary and Secondary): These are strong nucleophiles and are expected to react rapidly with this compound to form stable amide bonds. This reaction is likely to be one of the most favorable.
-
Thiols: Thiolates (the deprotonated form of thiols) are excellent nucleophiles. The cysteine side chain in proteins, especially in its thiolate form, is expected to be highly reactive towards this compound, forming a thioester.
-
Alcohols (Primary and Secondary): Alcohols are weaker nucleophiles than amines and thiols. Their reaction with this compound is expected to be significantly slower, likely requiring elevated temperatures or catalysis to proceed at a reasonable rate, forming an ester.
-
Phenols: The phenoxide ion is a better nucleophile than a neutral phenol. The reaction is expected to be faster than with aliphatic alcohols under basic conditions but likely slower than with amines and thiols.
-
Water: As a weak nucleophile, water will hydrolyze this compound to 4-fluorobenzoic acid. This reaction is generally slower than the reactions with stronger nucleophiles but can be a competing reaction, especially in aqueous media.
-
Carboxylates, Amides, and Other Weak Nucleophiles: These functional groups are generally not expected to react with this compound under physiological conditions.
Comparative Reactivity Summary
The following table provides a semi-quantitative and qualitative comparison of the expected reactivity of this compound with common biological and chemical functional groups. The reactivity is categorized as High, Medium, Low, or Very Low/None.
| Functional Group | Representative Nucleophile | Expected Relative Reactivity | Product Type | Rationale & Supporting Evidence |
| Primary Amine | n-Butylamine, Lysine side chain | High | Amide | Amines are strong nucleophiles that readily participate in nucleophilic acyl substitution. |
| Secondary Amine | Diethylamine | High | Amide | Similar to primary amines, secondary amines are strong nucleophiles. |
| Thiol | n-Propanethiol, Cysteine side chain | High | Thioester | Thiols, especially in their thiolate form, are highly potent nucleophiles.[2] |
| Phenol | Phenol, Tyrosine side chain | Medium | Ester | Phenols are more acidic than alcohols, and the corresponding phenoxides are good nucleophiles. |
| Primary Alcohol | Ethanol, Serine side chain | Low | Ester | Alcohols are weaker nucleophiles compared to amines and thiols. |
| Water | Water | Low | Carboxylic Acid | Water is a weak nucleophile, and hydrolysis is a competing but generally slower reaction. |
| Carboxylate | Acetate, Aspartate/Glutamate side chain | Very Low / None | Anhydride | Carboxylates are weak nucleophiles and generally unreactive under these conditions. |
| Amide | Acetamide, Asparagine/Glutamine side chain | Very Low / None | - | The lone pair on the nitrogen is delocalized, making it a very poor nucleophile. |
Experimental Protocols
To obtain quantitative cross-reactivity data, the following experimental protocols are recommended.
Protocol 1: Determination of Second-Order Rate Constants for Reaction with Individual Nucleophiles
This protocol allows for the determination of the rate of reaction of this compound with a single type of nucleophile.
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with a specific nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., n-butylamine for primary amines, N-acetyl-L-cysteine for thiols, N-acetyl-L-serine for alcohols)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dioxane)
-
Buffer (if pH control is necessary, e.g., phosphate buffer for reactions in aqueous co-solvents)
-
Quenching solution (e.g., a solution of a highly reactive scavenger or a strong acid/base to stop the reaction)
-
HPLC or ¹H NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile in the same solvent or buffer.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, equilibrate a known volume of the nucleophile solution to the desired temperature (e.g., 25 °C).
-
To initiate the reaction, add a small volume of the this compound stock solution to achieve the desired starting concentration. Ensure pseudo-first-order conditions by using a significant excess of the nucleophile (e.g., 10-fold or greater).
-
-
Reaction Monitoring:
-
HPLC Method: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution. Analyze the quenched samples by HPLC to monitor the disappearance of this compound or the appearance of the product.
-
¹H NMR Method: Conduct the reaction directly in an NMR tube within the spectrometer. Acquire ¹H NMR spectra at regular time intervals to monitor the change in integrals of characteristic peaks for the reactant and product.[3][4][5][6][7]
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of this plot will be the pseudo-first-order rate constant (kobs).
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the nucleophile (which was in excess): k₂ = kobs / [Nucleophile].
-
Protocol 2: Competitive Cross-Reactivity Study
This protocol allows for the simultaneous comparison of the reactivity of this compound towards a mixture of nucleophiles.
Objective: To determine the relative reactivity of this compound with a panel of nucleophiles.
Materials:
-
This compound
-
A mixture of nucleophiles (e.g., equimolar amounts of N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-serine, and N-acetyl-L-tyrosine)
-
Solvent system (e.g., a mixture of acetonitrile and an aqueous buffer to ensure solubility of all components)
-
HPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a stock solution containing an equimolar mixture of the selected nucleophiles.
-
-
Reaction Setup:
-
In a reaction vessel, combine the mixed nucleophile solution.
-
Initiate the reaction by adding a sub-stoichiometric amount of this compound (e.g., 0.1 equivalents relative to the total concentration of nucleophiles). This ensures that the nucleophiles are in competition for the limited amount of the electrophile.
-
-
Reaction Monitoring and Analysis:
-
Allow the reaction to proceed for a defined period (e.g., 1 hour) or until the this compound is consumed (as monitored by a preliminary time-course experiment).
-
Quench the reaction.
-
Analyze the reaction mixture by HPLC-MS to identify and quantify the different acylated products formed.
-
-
Data Interpretation:
-
The relative peak areas of the different product adducts will provide a direct measure of the relative reactivity of this compound towards the different nucleophiles under the tested conditions.
-
Visualizations
Reaction Mechanism and Experimental Workflows
Caption: Nucleophilic acyl substitution on this compound.
Caption: Workflow for the competitive cross-reactivity study.
Caption: Experimental workflow for kinetic analysis.
Conclusion
While direct quantitative data on the cross-reactivity of this compound is limited, a qualitative assessment based on fundamental chemical principles suggests a high reactivity towards strong nucleophiles like amines and thiols, and lower reactivity towards alcohols and water. The provided experimental protocols offer a robust framework for researchers to generate specific kinetic data, enabling a quantitative comparison of its reactivity with various functional groups. This information is critical for applications in drug development and chemical biology where understanding the selectivity and potential off-target reactions of electrophilic compounds is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. magritek.com [magritek.com]
- 7. constantsystems.com [constantsystems.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems applicable to the synthesis of 4-Fluorobenzoyl cyanide, a key intermediate in the development of pharmaceuticals and other advanced materials. The following sections detail the performance of different catalysts, their associated experimental protocols, and visualizations of the reaction workflows.
Data Presentation: Catalyst Performance Comparison
The synthesis of this compound and analogous acyl cyanides can be achieved through various catalytic methods. The choice of catalyst significantly impacts yield, reaction time, and conditions. Below is a summary of performance data for different catalytic systems gleaned from the literature.
| Catalyst System | Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tin(IV) chloride (SnCl₄) | 4-Fluorobenzoyl chloride | Trimethylsilyl cyanide | Methylene chloride | Room Temp. | 2 | 39 | [1] |
| Palladium-based (Pd/CoFe₂O₄@ACT) | Aryl iodides and bromides | Not specified | Not specified | 90 | 3 | "Favorable" | [2] |
| Palladium-based (Palladacycle P1/L1) | Ethyl 4-chlorobenzoate | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | 2 | ~95 (GC Yield) | [3] |
| Copper(I) cyanide (CuCN) with CTAB | 2,3-Dichlorobenzoyl chloride | CuCN | Toluene | Not specified | Not specified | 77 | [4] |
| Silver iodide (AgI) / PEG-400 / KI | Aroyl chlorides | K₄[Fe(CN)₆] | DMF | Room Temp. | <10 | 64-89 | [4] |
| Nickel-based (Ni(II)-precatalyst) | (Hetero)aryl bromides/chlorides | K₄[Fe(CN)₆] | Not specified | Not specified | Not specified | High yields | [5] |
| Boron-based (B(C₆F₅)₃) | Benzyl alcohols | Isonitrile | Not specified | Not specified | Not specified | up to 98 | [6] |
Note: Data for catalyst systems other than Tin(IV) chloride were reported for substrates analogous to 4-Fluorobenzoyl chloride. Performance may vary for the specific synthesis of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of this compound using different catalytic approaches.
Protocol 1: Tin(IV) Chloride Catalyzed Cyanation
This protocol is adapted from a known synthesis of this compound.[1]
-
Materials: 4-Fluorobenzoyl chloride, trimethylsilyl cyanide, tin(IV) chloride, methylene chloride, pentane, magnesium sulfate.
-
Procedure:
-
Under dry nitrogen, combine 4-Fluorobenzoyl chloride (1.0 eq) and freshly distilled methylene chloride in a round-bottom flask.
-
Add trimethylsilyl cyanide (1.1-1.2 eq) to the solution.
-
Introduce tin(IV) chloride (0.2 eq) to the mixture. The solution will typically change color.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with ice-cold water.
-
Extract the product with methylene chloride.
-
Combine the organic extracts, wash with ice-cold water, and dry over magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by stirring with pentane, decanting the pentane solution, and removing the pentane via rotary evaporation to yield this compound. Further purification can be achieved by Kugelrohr vacuum distillation.
-
Protocol 2: Palladium-Catalyzed Cyanation of Aryl Halides
This generalized protocol is based on palladium-catalyzed cyanation reactions of aryl chlorides.[3]
-
Materials: 4-Fluorobenzoyl chloride, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), palladium precatalyst (e.g., palladacycle P1), ligand (e.g., L1), base (e.g., K₂CO₃), dioxane, water.
-
Procedure:
-
In a reaction vessel, combine 4-Fluorobenzoyl chloride (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.5 eq), palladium precatalyst (0.2 mol %), ligand (0.2 mol %), and base (0.125 eq).
-
Add a mixture of dioxane and water (1:1 ratio).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and proceed with standard aqueous workup and extraction with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product using column chromatography.
-
Visualizations
Experimental Workflow for Tin(IV) Chloride Catalyzed Synthesis
Caption: Workflow for SnCl₄ catalyzed synthesis of this compound.
Generalized Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: General mechanism for Pd-catalyzed cyanation of aryl halides.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercial vs. Lab-Synthesized 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Purity, Impurity Profiles, and Analytical Validation
In the realm of chemical synthesis and drug development, the purity of reagents is paramount. 4-Fluorobenzoyl cyanide, a key building block in the synthesis of various pharmaceutical compounds and agrochemicals, is no exception. This guide provides a comprehensive comparison of the purity profiles of commercially available this compound versus a batch synthesized in a laboratory setting. Detailed experimental protocols for synthesis and analytical validation are presented, supported by data-driven comparisons to aid researchers in making informed decisions for their specific applications.
Executive Summary of Purity Comparison
The primary distinction in purity between commercially sourced and lab-synthesized this compound often lies in the profile of trace impurities rather than the absolute percentage of the main component. While commercial batches typically boast a high purity of over 98%, they may contain isomers or process-related impurities from large-scale production. In contrast, lab-synthesized products, when carefully prepared and purified, can achieve comparable or even higher purity, with impurities largely consisting of unreacted starting materials or their immediate byproducts.
| Parameter | Commercial this compound (Typical) | Lab-Synthesized this compound (Typical) |
| Purity (by HPLC/GC) | >98% | >99% (post-purification) |
| Appearance | Colorless to pale yellow oil/solid | Colorless oil, solidifies on cooling |
| Primary Impurities | - 4-Fluorobenzoic acid- Isomeric benzoyl cyanides (2- and 3-fluoro)- Residual solvents | - 4-Fluorobenzoyl chloride (unreacted)- Trimethylsilyl cyanide (unreacted)- 4-Fluorobenzoic acid (from hydrolysis) |
| Impurity Level | Typically <2% total | Typically <1% total (post-purification) |
Experimental Protocols
I. Laboratory Synthesis of this compound
This protocol is adapted from established methods for the synthesis of acyl cyanides.
Materials:
-
4-Fluorobenzoyl chloride (≥98%)
-
Trimethylsilyl cyanide (≥98%)
-
Dichloromethane (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Deionized water
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4-fluorobenzoyl chloride (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane.
-
Add trimethylsilyl cyanide (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a colorless oil.
II. Purity Validation by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of the this compound sample (commercial or lab-synthesized) in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of a reference standard of this compound in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
III. Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation:
-
Dilute the this compound sample in dichloromethane to a concentration of approximately 100 µg/mL.
Visualizing the Workflow and Application Context
To better illustrate the processes and potential applications of this compound, the following diagrams have been generated using Graphviz.
Discussion of Impurity Profiles
Commercial this compound: The primary impurity of concern in commercial batches is often 4-fluorobenzoic acid , which forms upon hydrolysis of the acyl cyanide. The presence of this acidic impurity can be detrimental in reactions employing base-sensitive reagents. Another potential set of impurities are isomeric benzoyl cyanides (2-fluoro and 3-fluoro isomers). These can arise if the initial starting material for the industrial synthesis of 4-fluorobenzoyl chloride was not isomerically pure. The presence of these isomers can lead to a mixture of products in subsequent reactions, complicating purification.
Lab-Synthesized this compound: For the lab-synthesized product, the impurity profile is more directly related to the specific reaction and purification steps. Unreacted 4-fluorobenzoyl chloride and trimethylsilyl cyanide may be present if the reaction did not go to completion or if the purification was not thorough. Similar to the commercial product, 4-fluorobenzoic acid can form if the product is exposed to moisture during workup or storage. However, with careful execution of the synthesis and purification, these impurities can be minimized to levels below those often found in commercial grades.
Conclusion
The choice between commercial and lab-synthesized this compound depends on the specific requirements of the research. For applications where the absolute absence of isomeric impurities is critical, a well-characterized, lab-synthesized batch may be preferable. For routine applications where high purity is required but the presence of minor, well-defined impurities is tolerable, high-grade commercial material is a convenient and reliable option. In all cases, it is strongly recommended that researchers perform their own analytical validation to confirm the purity and identity of the material before use in critical experiments. This guide provides the necessary protocols to perform such a validation, ensuring the integrity and reproducibility of scientific findings.
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Drug Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates represents a powerful tool for enhancing pharmacological properties. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.
The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its physicochemical properties. These modifications often translate into significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2][3] Fluorination can block metabolic "soft spots" vulnerable to cytochrome P450 oxidation, thereby extending the half-life of a drug in the body.[1] Furthermore, the substitution of hydrogen with fluorine can modulate the acidity (pKa) of nearby functional groups, which can enhance a drug's bioavailability and its binding affinity to target receptors.[2][4]
This guide will delve into specific case studies to illustrate the tangible effects of fluorination, presenting quantitative data, the experimental methods used to obtain it, and the biological context in which these molecules function.
Case Study 1: Isoquinoline-Based PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The following table compares a non-fluorinated isoquinoline derivative with its fluorinated analog.
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | >10,000 | 800 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.[5] pKa and clogP values are predicted.[5]
The data illustrates that the introduction of a fluorine atom at the 7-position of the isoquinoline core results in a modest increase in potency against PARP2.[5] This highlights the nuanced but significant impact that a single fluorine atom can have on biological activity.
Case Study 2: Fentanyl Analogs and μ-Opioid Receptor Agonism
Fentanyl and its analogs are potent synthetic opioids that act on the μ-opioid receptor. A study investigating the agonistic activity of fluorinated and non-fluorinated fentanyl analogs provides a clear example of how the position of fluorine substitution can dramatically affect potency.
| Compound | EC50 (nM) |
| Fentanyl | 0.44 ± 0.058 |
| 2-Fluoro-fentanyl | 0.16 ± 0.013 |
| 3-Fluoro-fentanyl | 1.8 ± 0.31 |
| 4-Fluoro-fentanyl | 0.42 ± 0.062 |
| Acetylfentanyl | 4.3 ± 0.73 |
| 2-Fluoro-acetylfentanyl | 1.4 ± 0.16 |
| 3-Fluoro-acetylfentanyl | 52 ± 13 |
| 4-Fluoro-acetylfentanyl | 4.0 ± 0.37 |
Data represents the average ± standard deviation from two independent experiments.[6]
The results demonstrate that 2-fluoro analogs consistently exhibit the strongest activity, while 3-fluoro analogs show the weakest.[6] For instance, 2-fluoro-fentanyl is the most potent compound listed, with an EC50 of 0.16 nM.[6] This underscores the critical role of fluorine's position in modulating ligand-receptor interactions.
Experimental Protocols
To ensure the reproducibility and validity of such comparative studies, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting a specific kinase, such as those in the PI3K/Akt/mTOR pathway.
-
Reagents and Materials : Recombinant human kinase, substrate peptide, ATP, kinase buffer, test compounds (fluorinated and non-fluorinated analogs), and a detection reagent.
-
Procedure :
-
The test compounds are serially diluted to various concentrations.
-
The kinase, substrate, and ATP are incubated with the test compounds in a microplate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated.[5]
-
Cell-Based μ-Opioid Receptor Agonism Assay
This assay measures the ability of a compound to activate the μ-opioid receptor in a cellular context.
-
Cell Line : A stable cell line expressing the human μ-opioid receptor is used.
-
Procedure :
-
Cells are plated in a multi-well format and incubated.
-
The test compounds are added to the cells at various concentrations.
-
Receptor activation leads to a downstream signaling event, such as a change in intracellular cyclic AMP (cAMP) levels or calcium mobilization, which is measured using a detection kit.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.[6]
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Reagents : Human liver microsomes, NADPH (a cofactor for P450 enzymes), buffer, and the test compounds.
-
Procedure :
-
The test compounds are incubated with HLMs in the presence of NADPH at 37°C.
-
Aliquots are taken at different time points and the reaction is quenched.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The in vitro half-life (t1/2) is calculated from the rate of disappearance of the compound.[5]
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for a comprehensive understanding.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isoquinoline derivatives.[5]
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
Comparative Guide to Product Structure Confirmation for Reactions of 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to key derivatives of 4-fluorobenzoyl cyanide, focusing on the formation of amides and esters. The structure of the resulting products is confirmed through detailed experimental protocols and supporting spectroscopic data. We compare the direct reaction from this compound with alternative, more established synthetic methods, offering a clear basis for methodological selection in a research and development setting.
I. Amide Synthesis: N-Benzyl-4-fluorobenzamide
The synthesis of N-benzyl-4-fluorobenzamide, a common structural motif in medicinal chemistry, is explored via two primary routes: the reaction of benzylamine with this compound and the reaction of benzylamine with 4-fluorobenzoyl chloride.
Route A: From this compound (Predicted)
While specific literature detailing this exact reaction is scarce, the expected pathway involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl cyanide, followed by the elimination of a cyanide ion. This method avoids the generation of acidic byproducts like HCl.
Predicted Reaction: this compound + Benzylamine → N-Benzyl-4-fluorobenzamide + HCN
Route B: From 4-Fluorobenzoyl Chloride (Alternative)
A well-established method for amide bond formation is the reaction of an acyl chloride with an amine. This reaction is typically fast and high-yielding but produces hydrochloric acid, which must be neutralized with a base.
Experimental Protocol: Synthesis of N-Benzyl-4-fluorobenzamide from 4-Fluorobenzoyl Chloride
Materials:
-
4-Fluorobenzoyl chloride
-
Benzylamine
-
Triethylamine (TEA)
-
Cyrene™ (as solvent)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-fluorobenzoyl chloride (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1 M) at 0 °C, add triethylamine (0.55 mmol, 1.1 equiv.) followed by benzylamine (0.5 mmol, 1.0 equiv.).
-
Allow the resulting mixture to warm to room temperature over 1 hour.
-
Add water (5 mL) and continue stirring until a precipitate forms.
-
Filter the precipitate and wash with water to yield the pure amide.
-
For analytical samples, dissolve the solid in ethyl acetate, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Data Comparison
| Parameter | Route A: From this compound | Route B: From 4-Fluorobenzoyl Chloride |
| Yield | Data not available in searched literature. | Good to high yields (typically >70%). |
| Byproducts | Hydrogen Cyanide (HCN) | Triethylamine Hydrochloride (Et₃N·HCl) |
| Reagent Stability | Acyl cyanides can be sensitive to moisture. | Acyl chlorides are highly sensitive to moisture. |
| Safety | Requires careful handling of toxic cyanide. | Generates corrosive HCl; requires a non-nucleophilic base. |
Spectroscopic Data for N-Benzyl-4-fluorobenzamide
| Technique | Observed Data (Similar Compounds) |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 7H, Ar-H), 6.5 (bs, 1H, NH), 4.6 (d, 2H, J = 5.5 Hz, CH₂) |
| ¹³C NMR (CDCl₃, 125 MHz) | Expected peaks around δ 166 (C=O), 164 (d, ¹JCF), 138 (Ar-C), 129-131 (Ar-CH), 115 (d, ²JCF), 44 (CH₂) |
| IR (KBr) | Expected peaks around 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch, Amide I), 1540 cm⁻¹ (N-H bend, Amide II), 1230 cm⁻¹ (C-F stretch) |
II. Ester Synthesis: Ethyl 4-fluorobenzoate
The synthesis of ethyl 4-fluorobenzoate is compared through the reaction of this compound with ethanol and the well-known Fischer esterification of 4-fluorobenzoic acid.
Route A: From this compound (Predicted)
Similar to amide formation, the reaction with an alcohol is expected to proceed via nucleophilic acyl substitution at the carbonyl carbon, releasing hydrogen cyanide.
Predicted Reaction: this compound + Ethanol → Ethyl 4-fluorobenzoate + HCN
Route B: From 4-Fluorobenzoic Acid (Alternative)
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process, often requiring excess alcohol or removal of water to drive the reaction to completion.
Experimental Protocol: Synthesis of Ethyl 4-fluorobenzoate from 4-Fluorobenzoic Acid
Materials:
-
4-Fluorobenzoic acid (15g)
-
Absolute Ethanol (60 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (7.5 mL)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Chloroform
Procedure:
-
Dissolve 4-fluorobenzoic acid in a 250 mL round-bottom flask with absolute ethanol.
-
Carefully add concentrated sulfuric acid and shake well.
-
Reflux the mixture for 7-8 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and add a 10% solution of Na₂CO₃ to neutralize the unreacted acid.
-
Transfer the solution to a separatory funnel. Add chloroform for extraction.
-
Separate the organic layer, and evaporate the chloroform using a rotary evaporator to obtain the liquid ester.
Data Comparison
| Parameter | Route A: From this compound | Route B: From 4-Fluorobenzoic Acid |
| Yield | Data not available in searched literature. | Good yields (e.g., 80%[1]). |
| Reaction Type | Nucleophilic Acyl Substitution | Fischer Esterification (Equilibrium) |
| Catalyst | Typically uncatalyzed or base-promoted. | Strong acid catalyst (e.g., H₂SO₄) required. |
| Work-up | Simple extraction may suffice. | Requires neutralization and extraction. |
Spectroscopic Data for Ethyl 4-fluorobenzoate
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 200 MHz) | δ (ppm): 8.00 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 4.42 – 4.32 (m, 2H), 1.42 – 1.35 (m, 3H) |
| ¹³C NMR (CDCl₃, 50 MHz) | δ (ppm): 165.7, 132.2, 130.9, 128.6, 61.2, 14.3 |
| IR (Neat) | Expected peaks around 1720 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O stretch), 1230 cm⁻¹ (C-F stretch) |
| Mass Spec (EI) | m/z (%): 168 (M+), 140, 123, 95 |
III. Workflow and Pathway Diagrams
The logical workflows for the synthesis and characterization of the target amide and ester are presented below.
Caption: Comparative workflow for N-Benzyl-4-fluorobenzamide synthesis.
Caption: Reaction pathways for Ethyl 4-fluorobenzoate synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Fluorobenzoyl Cyanide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical intermediates like 4-Fluorobenzoyl cyanide are paramount. Adherence to strict protocols is essential not only for personal safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring that this hazardous material is neutralized effectively and safely.
All operations involving cyanide compounds must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended), must be worn at all times.[1][2] It is also crucial to avoid working alone and to ensure that a safety shower and eyewash station are readily accessible.[3]
Chemical Inactivation: The Alkaline Chlorination Method
The most common and effective method for the chemical destruction of cyanide-containing waste in a laboratory setting is alkaline chlorination.[4][5] This process involves the oxidation of the toxic cyanide ion (CN⁻) to the much less toxic cyanate ion (CNO⁻), which can be further oxidized to harmless carbon dioxide and nitrogen gas.[4][5] This reaction must be carried out under alkaline conditions (pH ≥ 10) to prevent the formation of highly toxic and volatile hydrogen cyanide (HCN) gas.[3][6]
Quantitative Parameters for Disposal
For clarity and ease of comparison, the key quantitative data for the alkaline chlorination disposal method are summarized in the table below.
| Parameter | Value/Condition | Purpose |
| pH of Cyanide Solution | ≥ 10 | To prevent the formation of hydrogen cyanide (HCN) gas. |
| Primary Reagent | Sodium Hypochlorite (NaOCl) Solution (e.g., household bleach) | Oxidizing agent to convert cyanide to cyanate. |
| pH Adjusting Reagent | Sodium Hydroxide (NaOH) Solution | To maintain an alkaline environment throughout the reaction. |
| Testing Reagent 1 | 5% Ferrous Sulfate (FeSO₄) Solution | To test for the presence of residual cyanide. |
| Testing Reagent 2 | 1% Ferric Chloride (FeCl₃) Solution | Used in conjunction with ferrous sulfate for the cyanide test. |
| Acidification for Test | 6 Molar Hydrochloric Acid (HCl) | To acidify the solution for the formation of Prussian blue in the presence of cyanide. |
Experimental Protocol for Disposal
This protocol details the step-by-step methodology for the safe disposal of this compound waste via alkaline chlorination.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)
-
Stir bar and stir plate
-
Large beaker or flask (of appropriate size to accommodate the reaction)
-
pH meter or pH paper
-
5% Ferrous sulfate (FeSO₄) solution
-
1% Ferric chloride (FeCl₃) solution
-
6 Molar Hydrochloric acid (HCl)
-
Test tubes
-
Hot water bath
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste in a suitably large reaction vessel equipped with a stir bar.
-
Alkalinization: While stirring, slowly add sodium hydroxide solution to the waste to adjust the pH to 10 or higher.[3][6] Use a pH meter or pH paper to confirm the alkalinity.
-
Oxidation: Slowly add an excess of sodium hypochlorite solution (bleach) to the stirring alkaline cyanide solution.[7] The reaction is exothermic, so the addition should be controlled to prevent excessive heat generation. Bubbles of nitrogen gas may be observed as the reaction proceeds.[8]
-
Reaction Time: Continue stirring the mixture for at least one to two hours to ensure the complete destruction of the cyanide.[8] For more complex cyanide compounds, allowing the reaction to proceed overnight is recommended.
-
Testing for Residual Cyanide: It is crucial to verify that all cyanide has been destroyed before disposal. a. In a test tube, place approximately 1 mL of the treated reaction mixture. b. Add 2 drops of a 5% ferrous sulfate solution.[9] c. Heat the test tube in a hot water bath for about 30 seconds.[9] d. Cool the test tube to room temperature. e. Add 2 drops of a 1% ferric chloride solution.[9] f. Carefully acidify the solution with 6 Molar hydrochloric acid until it is acidic to litmus paper.[9] g. Result: The absence of a deep blue precipitate (Prussian blue) indicates that the cyanide has been successfully destroyed.[9] If a blue color appears, the waste must be treated with more sodium hypochlorite and the test repeated.
-
Final Disposal: Once the absence of cyanide is confirmed, the treated solution can be disposed of in accordance with local, state, and federal regulations. Typically, this involves neutralization of the pH and disposal down the sanitary sewer with copious amounts of water, but always consult your institution's specific guidelines.[9] All contaminated materials, such as gloves and paper towels, should be collected and disposed of as hazardous waste.[1][3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. uthsc.edu [uthsc.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
